4-Iodo-1-acetyl-7-azaindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDUGTXURCFAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460628 | |
| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443729-67-7 | |
| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1-acetyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Iodo-1-acetyl-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-1-acetyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques for structural elucidation and purity assessment.
Synthesis
The synthesis of this compound is a two-step process commencing with the iodination of 4-chloro-7-azaindole to form the key intermediate, 4-iodo-7-azaindole. This intermediate is then acetylated to yield the final product.
Synthesis of 4-Iodo-7-azaindole (Intermediate)
The initial step involves a halogen exchange reaction coupled with in-situ N-acetylation, followed by deacetylation. 4-Chloro-1H-pyrrolo[2,3-b]pyridine serves as the starting material.
Experimental Protocol:
A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent), sodium iodide (2 equivalents), and acetonitrile is prepared. To this mixture, acetyl chloride (2.1 equivalents) is added slowly. The reaction mixture is heated at 80°C for an extended period, typically around 4 days, and monitored by Thin Layer Chromatography (TLC) for completion.
Upon completion, the excess acetonitrile is removed under reduced pressure. The residue is then treated with an aqueous solution of 10% potassium carbonate and extracted with dichloromethane. The combined organic layers are washed sequentially with 10% aqueous sodium bisulfite and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-acetylated intermediate.
For the deacetylation step, the crude product is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide. The mixture is stirred at room temperature for 2 hours. After evaporation of the THF, the aqueous residue is diluted with water and extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by silica gel column chromatography to afford pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[1][2]
Synthesis of this compound (Final Product)
The final step is the N-acetylation of the 4-iodo-7-azaindole intermediate.
Experimental Protocol:
4-Iodo-7-azaindole (1 equivalent) is dissolved in a suitable solvent such as pyridine or dichloromethane. Acetic anhydride (1.5-2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.
Upon completion, the reaction is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Characterization
The structural identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show signals corresponding to the acetyl protons (a singlet around 2.5 ppm), and distinct aromatic protons of the pyrrolo[2,3-b]pyridine core.
¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 25 ppm), and the carbons of the heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. The predicted mass spectrometric data for this compound is available from PubChem.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇IN₂O | [3] |
| Molecular Weight | 286.07 g/mol | [3] |
| Monoisotopic Mass | 285.9603 Da | [3] |
| Predicted [M+H]⁺ | 286.96758 m/z | [3] |
| Predicted [M+Na]⁺ | 308.94952 m/z | [3] |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Experimental Logic
The logical relationship between the synthesis, purification, and characterization steps is depicted below.
References
Spectroscopic Characterization of 4-Iodo-1-acetyl-7-azaindole: A Technical Guide
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Iodo-1-acetyl-7-azaindole, alongside detailed experimental protocols for data acquisition.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore, and the introduction of an iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The N-acetyl group modifies the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This document outlines the anticipated spectroscopic data and the methodologies to obtain them.
Predicted Spectroscopic Data
While extensive experimental spectra for this compound are not widely published, the following tables summarize the expected data based on the analysis of its structural components and comparison with similar molecules.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm), Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2-8.4 | d | ~ 5.0 | H6 |
| ~ 7.5-7.7 | d | ~ 3.5 | H2 |
| ~ 7.1-7.3 | d | ~ 5.0 | H5 |
| ~ 6.6-6.8 | d | ~ 3.5 | H3 |
| ~ 2.7 | s | - | -COCH₃ |
Note: The chemical shifts are estimations and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168-170 | C=O (acetyl) |
| ~ 148-150 | C7a |
| ~ 144-146 | C6 |
| ~ 130-132 | C2 |
| ~ 128-130 | C3a |
| ~ 118-120 | C5 |
| ~ 108-110 | C3 |
| ~ 85-90 | C4 |
| ~ 24-26 | -COCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 1700-1720 | Strong | C=O stretch (amide) |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~ 1350-1370 | Strong | C-N stretch |
| ~ 600-800 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
| m/z (amu) | Ion Formation |
| 286.9676 | [M+H]⁺ |
| 308.9495 | [M+Na]⁺ |
| 324.9235 | [M+K]⁺ |
Note: The m/z values are predicted for the most abundant isotopes.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.[2]
-
Data Acquisition :
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR : A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR : A proton-decoupled experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) :
-
KBr Pellet : Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : If the sample is sensitive to pressure or moisture, a Nujol mull can be prepared. A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[3][4][5]
-
-
Data Acquisition :
-
Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure : A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.
-
Data Acquisition :
-
Instrument : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Procedure : The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds with chlorine or bromine.[6] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Visualization of Analytical Workflow
The logical flow for the complete spectroscopic characterization of this compound is depicted below. This workflow ensures a systematic approach from sample handling to final data integration for structural confirmation.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
"chemical properties and stability of 4-Iodo-1-acetyl-7-azaindole"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of 4-Iodo-1-acetyl-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug discovery. The unique structural features of the 7-azaindole scaffold, combined with the reactivity of the iodo-substituent, make this compound a valuable intermediate for the synthesis of complex biologically active molecules.[1][2]
Chemical Properties
This compound, with the IUPAC name 1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and an iodine atom at the 4-position significantly influences its chemical and physical properties.
Physicochemical Data
Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes available data, including predicted values and data for structurally related compounds to provide a comparative reference.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₇IN₂O | [3] |
| Molecular Weight | 286.07 g/mol | [3] |
| Appearance | Not available. Likely a solid. | General observation for similar compounds. |
| Melting Point | Not available. For 3-Iodo-7-azaindole: 315-319°C. For 7-azaindole: 105-107°C. | [4] |
| Boiling Point | Not available. For 3-Iodo-7-azaindole (Predicted): 360.3±35.0°C. | [4] |
| Solubility | Not available. 4-azaindole is soluble in methanol and chloroform, slightly soluble in water. | [5] |
| pKa (Predicted) | For 4-Iodo-7-azaindole: 13.08 ± 0.40. The acetyl group is expected to slightly decrease the pKa. | [6] |
| XlogP (Predicted) | 1.8 | [3] |
Spectroscopic Data
-
¹H NMR: Aromatic protons on the pyridine and pyrrole rings, and a singlet for the acetyl methyl group. A general protocol for ¹H NMR analysis of azaindole derivatives is available.[7]
-
¹³C NMR: Carbon signals corresponding to the azaindole core and the acetyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section data is available.[3]
Stability and Handling
This compound is reported to be stable under recommended storage temperatures and pressures. However, due to its chemical structure, certain precautions should be taken.
-
Conditions to Avoid: Dust generation and exposure to strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, hydrogen iodide, and nitrogen oxides.
-
Storage: It is recommended to store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (nitrogen or argon) is advisable.[8]
The presence of the iodo-substituent makes the compound susceptible to degradation under certain conditions, such as exposure to light or in the presence of reducing agents. The acetyl group can be susceptible to hydrolysis under strong acidic or basic conditions.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily centered around the carbon-iodine bond, making it a versatile substrate for various cross-coupling reactions. The 7-azaindole core itself is a privileged structure in medicinal chemistry, often used as a bioisostere for indole.[9][10]
The iodine at the 4-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents.[11][12] The acetyl group at the N-1 position acts as a protecting group and can be removed under basic conditions if the free NH is required for subsequent reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. The following are proposed methodologies based on standard organic chemistry procedures and protocols for similar compounds.
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 4-Chloro-7-azaindole.
Step 1: Synthesis of 4-Iodo-7-azaindole [13]
-
To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).
-
Stir the reaction mixture at 80°C for 4 days.
-
Remove the solvent under reduced pressure.
-
To the residue, add 10% aqueous K₂CO₃ and extract with dichloromethane.
-
Wash the combined organic phases with 10% aqueous sodium bisulfite and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in THF and add 1 M NaOH.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent, dilute with water, and extract with dichloromethane.
-
Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Step 2: Acetylation of 4-Iodo-7-azaindole
-
Dissolve 4-Iodo-7-azaindole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0°C and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Reactivity and Potential Degradation Pathways
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H7IN2O) [pubchemlite.lcsb.uni.lu]
- 4. 23616-57-1[3-Iodo-7-azaindole 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. 4-Azaindole, 97% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-IODO-7-AZAINDOLE CAS#: 319474-34-5 [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-IODO-7-AZAINDOLE | 319474-34-5 [chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to the synthesis and definitive structural elucidation of 4-Iodo-1-acetyl-7-azaindole, a compound of interest in medicinal chemistry and drug discovery. While a definitive public record of this specific crystal structure is not currently available, this document provides a robust framework of established methodologies for its determination. The protocols detailed herein are based on established synthetic routes for related azaindole derivatives and standard practices in single-crystal X-ray crystallography.
Hypothetical Experimental Protocols
The successful analysis of the crystal structure of this compound is predicated on the synthesis of a high-purity, crystalline sample. The following sections detail the proposed synthetic route and the subsequent crystallographic analysis.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process, beginning with the iodination of 7-azaindole, followed by acetylation.
Step 1: Synthesis of 4-Iodo-7-azaindole
The initial precursor, 4-Iodo-7-azaindole, can be synthesized from 4-chloro-1H-pyrrolo[2,3-b]pyridine as a starting material.[1]
-
Reaction: A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine and sodium iodide in acetonitrile is treated with acetyl chloride. The reaction is heated at 80 °C for several days.
-
Work-up: After the reaction, the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of potassium carbonate and extracted with dichloromethane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.
-
Deprotection: The resulting crude product is dissolved in a mixture of tetrahydrofuran and aqueous sodium hydroxide and stirred at room temperature to remove the acetyl group.
-
Purification: The final product, 4-iodo-1H-pyrrolo[2,3-b]pyridine (4-Iodo-7-azaindole), is purified by silica gel column chromatography and recrystallization to yield a solid product.[1]
Step 2: Acetylation of 4-Iodo-7-azaindole
The purified 4-Iodo-7-azaindole is then acetylated to yield the target compound, this compound.
-
Reaction: 4-Iodo-7-azaindole is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon). An acetylating agent, such as acetic anhydride or acetyl chloride, is added dropwise, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain high-purity crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement of this compound requires the use of single-crystal X-ray diffraction.
-
Crystal Screening and Selection: A high-quality, single crystal of this compound, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The final refined structure is validated using various crystallographic metrics.
Data Presentation
Upon successful completion of the experimental work, all quantitative data would be summarized in structured tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₇IN₂O |
| Formula weight | 286.07 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = TBD Å, α = 90° |
| b = TBD Å, β = TBD° | |
| c = TBD Å, γ = 90° | |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Absorption coefficient | TBD mm⁻¹ |
| F(000) | TBD |
| Crystal size | TBD x TBD x TBD mm³ |
| Theta range for data collection | TBD to TBD° |
| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |
| Reflections collected | TBD |
| Independent reflections | TBD [R(int) = TBD] |
| Completeness to theta = TBD° | TBD % |
| Absorption correction | TBD |
| Max. and min. transmission | TBD and TBD |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| I(1)-C(4) | To be determined |
| N(1)-C(2) | To be determined |
| N(1)-C(7a) | To be determined |
| N(1)-C(8) | To be determined |
| C(8)-O(1) | To be determined |
| C(8)-C(9) | To be determined |
| N(7)-C(6) | To be determined |
| N(7)-C(7a) | To be determined |
| C(2)-N(1)-C(7a) | To be determined |
| O(1)-C(8)-N(1) | To be determined |
| I(1)-C(4)-C(3a) | To be determined |
| C(5)-C(6)-N(7) | To be determined |
Experimental Workflow Visualization
The logical flow from starting materials to the final, refined crystal structure is depicted in the following diagram.
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
References
The Strategic Role of 4-Iodo-1-acetyl-7-azaindole in Modern Medicinal Chemistry
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This bioisosteric relationship has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases. Within the diverse landscape of 7-azaindole derivatives, 4-Iodo-1-acetyl-7-azaindole has emerged as a critical and versatile synthetic intermediate. The presence of an iodine atom at the 4-position of the pyrrolopyridine ring system provides a reactive handle for the introduction of a wide array of chemical functionalities through transition metal-catalyzed cross-coupling reactions. The acetyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the core. This technical guide delves into the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of bioactive molecules, particularly kinase inhibitors.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole nucleus is a key structural component in a variety of biologically active compounds.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases makes it an ideal scaffold for the design of ATP-competitive inhibitors.[2] Numerous 7-azaindole derivatives have been investigated as inhibitors of a wide range of kinases, including p21-activated kinase-1 (PAK1), p38 MAP kinase, cyclin-dependent kinases (CDKs), and Haspin kinase, many of which are implicated in cancer and inflammatory diseases.[3][4]
This compound: A Versatile Synthetic Intermediate
The strategic placement of an iodine atom at the C4-position of the 7-azaindole core in this compound makes it a valuable precursor for generating molecular diversity. This iodo-substituent readily participates in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and other functionalities. This late-stage functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of the chemical space around the 7-azaindole scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Key Synthetic Transformations of this compound
The utility of this compound is primarily demonstrated through its participation in several key cross-coupling reactions:
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as linkers or pharmacophoric elements in the final drug molecule.
-
Suzuki Coupling: The Suzuki reaction is widely employed to form carbon-carbon bonds by coupling the iodo-azaindole with boronic acids or esters, enabling the introduction of a vast array of (hetero)aryl groups.
-
Buchwald-Hartwig Amination: This transformation facilitates the formation of carbon-nitrogen bonds, allowing for the attachment of various amine-containing fragments.
-
Thiolation: The introduction of sulfur-containing groups can also be achieved through palladium-catalyzed cross-coupling reactions.
These synthetic strategies empower medicinal chemists to systematically modify the 4-position of the 7-azaindole nucleus, a critical region for achieving selectivity and potency against specific kinase targets.
Application in the Synthesis of Kinase Inhibitors: A Case Study
While a comprehensive drug development program starting directly from this compound is not extensively detailed in a single publicly available document, the collective evidence from various sources allows for the construction of a representative synthetic workflow and the understanding of its potential. For instance, the synthesis of 4-substituted 7-azaindole derivatives as dual inhibitors of CDK9/Cyclin T and Haspin kinase highlights the importance of functionalization at the 4-position.
Illustrative Synthetic Pathway and Biological Activity
The following table summarizes hypothetical yet representative quantitative data for a series of kinase inhibitors synthesized from a 4-substituted 7-azaindole core, illustrating the impact of substitution at the 4-position on biological activity.
| Compound ID | R Group at C4-position | Target Kinase | IC50 (nM) |
| AZA-001 | Phenyl | CDK9/Cyclin T | 150 |
| AZA-002 | 4-Fluorophenyl | CDK9/Cyclin T | 85 |
| AZA-003 | 3-Aminophenyl | CDK9/Cyclin T | 50 |
| AZA-004 | 2-Pyrimidinyl | Haspin | 25 |
| AZA-005 | 1-Methyl-1H-pyrazol-4-yl | Haspin | 15 |
This data is illustrative and compiled based on trends observed in related research.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of 4-substituted 7-azaindole derivatives.
General Procedure for Suzuki Coupling of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-substituted-1-acetyl-7-azaindole.
General Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., CDK9/Cyclin T or Haspin) is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay. For example, a standard radiometric assay involves incubating the kinase, a substrate (e.g., a peptide or protein), and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
Visualizing the Logic and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in synthetic pathways and experimental workflows.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-Iodo-1-acetyl-7-azaindole Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Biological Activities of Substituted 7-Azaindole Derivatives
The following tables summarize the quantitative data on the biological activities of various substituted 7-azaindole derivatives, highlighting their potential as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B13 | PI3Kγ | 0.5 | [5] |
| C1 | PI3K | Subnanomolar | [5] |
| C2 | PI3K | Subnanomolar | [5] |
| Compound 17 | Pan-PIM Kinases | Not Specified | [6] |
| 3-anilinyl-7-azaindole 3 | PIM1 | ~100,000 | [3] |
| N-nitrobenzenesulfonyl-4-azaindoles 62 | c-Met | 70 | [1] |
| N-nitrobenzenesulfonyl-4-azaindoles 63 | c-Met | 20 | [1] |
| Pexidartinib (4e) | CSF1R | 13 | [7] |
| Vemurafenib (7c) | BRAF-V600E | 31 | [7] |
| PLX4720 (7b) | BRAF-V600E | 13 | [7] |
Table 2: Anticancer Activity of 7-Azaindole Derivatives
| Compound ID | Cell Line | Activity | Measurement | Reference |
| Compound 4g | MCF-7 (Breast) | 15.56 µM | GI50 | [8] |
| Compounds 4a, 4b, 4c, 4h, 4i | MCF-7 (Breast) | Good | Anticancer Activity | [8] |
| Amide derivative 11m | MCF-7 (Breast) | 0.034 µM | IC50 | [9] |
| Amide derivative 11j | MCF-7 (Breast) | 0.036 µM | IC50 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are protocols for key experiments typically employed in the screening of 7-azaindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a 4-Iodo-1-acetyl-7-azaindole derivative)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 or IC50 value, which represents the concentration of the compound that inhibits cell growth or is toxic to 50% of the cells, respectively.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the DOT language.
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 7-azaindole derivatives on PI3K.
Experimental Workflow
Caption: General experimental workflow for the screening and optimization of 7-azaindole derivatives.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
4-Iodo-1-acetyl-7-azaindole: A Strategic Building Block for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hinge-binding motif of ATP in various protein kinases.[1][2] This has led to the successful development of several potent and selective kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[1][3] Within this versatile class of compounds, 4-iodo-1-acetyl-7-azaindole emerges as a particularly valuable building block. The strategic placement of an iodine atom at the 4-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the N-acetyl group serves as a protecting group for the pyrrole nitrogen, influencing the electronic properties and reactivity of the azaindole ring system.
This technical guide provides a comprehensive overview of the synthesis, application, and significance of this compound in the design and development of novel kinase inhibitors. It includes detailed experimental protocols, quantitative data on the inhibitory activities of derivative compounds, and visualizations of key synthetic and signaling pathways.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from the commercially available 7-azaindole. The first step involves the iodination of the 7-azaindole core, followed by the acetylation of the pyrrole nitrogen.
Step 1: Iodination of 7-Azaindole
Direct iodination of 7-azaindole can be achieved using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a base.[4] Alternatively, iodine monochloride (ICl) with a solid support like Celite has also been reported for the iodination of indoles and azaindoles.[5][6] The regioselectivity of the iodination can be influenced by the reaction conditions.
Step 2: N-acetylation of 4-Iodo-7-azaindole
The subsequent N-acetylation of the 4-iodo-7-azaindole intermediate can be performed using acetic anhydride.[7][8] This reaction typically proceeds under mild conditions to yield the desired this compound.
A generalized synthetic workflow for the preparation of this compound and its subsequent elaboration into kinase inhibitors is depicted below.
Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling
The C4-iodo substituent of this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] This reaction allows for the facile introduction of a wide array of aryl and heteroaryl moieties at the 4-position, enabling extensive structure-activity relationship (SAR) studies to optimize kinase inhibitory potency and selectivity.[4]
The general scheme for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester is as follows:
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Probing the Reactivity of the C-I Bond in 4-Iodo-1-acetyl-7-azaindole: A Technical Guide to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Functionalization of this core structure is crucial for modulating biological activity, and the carbon-iodine (C-I) bond at the 4-position of 4-Iodo-1-acetyl-7-azaindole serves as a versatile linchpin for introducing molecular diversity through various cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of this C-I bond, focusing on key palladium- and copper-catalyzed transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the strategic design and execution of synthetic routes for novel 7-azaindole derivatives.
Introduction to the Reactivity of this compound
The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for a range of transformations. The acetyl group at the N1-position serves as a protecting group, modulating the electronic properties of the heterocyclic system and often improving solubility and stability during reactions. The primary focus of this guide is on the cleavage of the C4-I bond to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are paramount in modern organic synthesis for their efficiency in forging new bonds under relatively mild conditions. The reactivity of the C-I bond in this compound is particularly well-suited for several classes of palladium-catalyzed reactions.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the 7-azaindole core. These alkynylated products can serve as key intermediates for further synthetic elaborations.
A notable example involves the coupling of this compound with 2-methyl-3-butyn-2-ol, which proceeds in high yield, demonstrating the robustness of this method for creating sterically hindered products.[1]
Table 1: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) (cat.), CuI (cat.) | Not specified | Not specified | Not specified | Not specified | 94 | [1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-alkynyl-1-acetyl-7-azaindole.
Logical Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 equiv) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture with stirring (typically 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by column chromatography to yield the 4-aryl- or 4-vinyl-1-acetyl-7-azaindole.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of amines. The C-I bond of this compound is expected to be highly reactive under these conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 0.02-0.1 equiv), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv).
-
Add the amine coupling partner (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is fully consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 4-amino-1-acetyl-7-azaindole derivative.
Other Potential Cross-Coupling Reactions
While Sonogashira, Suzuki, and Buchwald-Hartwig reactions are the most common, the reactivity of the C-I bond in this compound also lends itself to other important transformations.
-
Heck Coupling: This reaction would involve the coupling of this compound with an alkene to form a 4-alkenyl-7-azaindole derivative.
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds, providing an alternative to palladium-catalyzed methods.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse array of 4-substituted 7-azaindole derivatives. The C-I bond at the 4-position readily undergoes palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. This guide provides a foundation of the key reactions, general experimental protocols, and visual aids to empower researchers in the rational design and synthesis of novel compounds with potential applications in drug discovery and development. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.
References
Technical Guide: Acetyl Group Deprotection of 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the deprotection of the acetyl group from 4-Iodo-1-acetyl-7-azaindole, a key chemical transformation in the synthesis of various pharmacologically active molecules. This document outlines the relevant chemical principles, experimental protocols, and quantitative data to facilitate the successful implementation of this procedure in a laboratory setting.
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and pharmaceutical agents. The strategic functionalization of this core structure is paramount in drug discovery and development. The use of a protecting group for the nitrogen atom of the azaindole ring, such as an acetyl group, is a common strategy to modulate reactivity and achieve desired chemical transformations at other positions of the molecule. The subsequent removal, or deprotection, of this acetyl group is a critical step to yield the final target compound. This guide focuses specifically on the N-deacetylation of this compound to furnish 4-Iodo-7-azaindole.
Deprotection Strategy: An Overview
The removal of an N-acetyl group from a heteroaromatic system like 7-azaindole is typically achieved through hydrolysis. This can be catalyzed by either acid or base. The choice of conditions depends on the overall stability of the molecule and the presence of other functional groups. For this compound, a basic hydrolysis is a commonly employed and effective method.
The underlying chemical principle of this deprotection involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. This is followed by the cleavage of the amide bond, resulting in the formation of the deprotected 7-azaindole and an acetate salt as a byproduct. The reaction is generally robust and proceeds to completion under appropriate conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the acetyl group deprotection of this compound based on established protocols.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Product | 4-Iodo-7-azaindole | - |
| Reagent | Sodium Hydroxide (NaOH) | 1 M aqueous solution |
| Solvent | Tetrahydrofuran (THF) | - |
| Reaction Time | 2 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Temperature | Room Temperature | - |
| Work-up | Extraction with Dichloromethane (CH2Cl2) | After solvent evaporation and dilution with water. |
| Purification | Not specified, but column chromatography if necessary. | The crude product can be of high purity. |
Experimental Protocol
This section provides a detailed methodology for the acetyl group deprotection of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in Tetrahydrofuran (THF).
-
Addition of Base: To the stirred solution, add a 1 M aqueous solution of Sodium Hydroxide (NaOH).
-
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Solvent Removal: Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous residue with water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with Dichloromethane (CH2Cl2). Repeat the extraction process to maximize the recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Iodo-7-azaindole.
-
Purification (if necessary): If the crude product is not of sufficient purity for the subsequent steps, it can be purified by silica gel column chromatography.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the deprotection process.
Caption: Workflow for the deprotection of this compound.
This guide provides a foundational understanding and a practical protocol for the acetyl group deprotection of this compound. Researchers are encouraged to adapt and optimize these conditions based on their specific experimental context and available analytical techniques.
A Technical Guide to the Solubility of 4-Iodo-1-acetyl-7-azaindole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-1-acetyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on closely related analogues, outlines detailed experimental protocols for solubility determination, and presents a framework for understanding its solubility profile based on its structural features.
Introduction to this compound
This compound belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry for their ability to interact with a wide range of biological targets. The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active molecules. The introduction of an iodine atom at the 4-position and an acetyl group at the 1-position significantly modifies the physicochemical properties of the parent scaffold, influencing its solubility, lipophilicity, and potential for further chemical modification. Understanding the solubility of this compound is crucial for its application in synthetic chemistry, particularly for reaction setup and purification, as well as for its handling in early-stage drug discovery processes such as screening and formulation development.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. For this compound, the following structural features are key determinants of its solubility profile:
-
7-Azaindole Core: The presence of the pyridine nitrogen atom in the six-membered ring increases the polarity of the molecule compared to an indole and provides a hydrogen bond acceptor site. This generally leads to improved aqueous solubility over their indole counterparts.
-
N-Acetyl Group: The acetyl group at the 1-position is an electron-withdrawing group that can influence the electron density of the aromatic system. It also adds a polar carbonyl group, which can act as a hydrogen bond acceptor. However, by acetylating the nitrogen atom, a potential hydrogen bond donor site is removed, which may decrease solubility in protic solvents.
-
4-Iodo Group: The iodine atom is large and hydrophobic, which is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.
Based on these features, it is anticipated that this compound will exhibit low solubility in water and higher solubility in polar aprotic and non-polar organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molarity (mol/L) |
| Water | 25 | < 0.1 | < 0.1 | < 0.00035 |
| Ethanol | 25 | ~ 5 | ~ 5 | ~ 0.0175 |
| Methanol | 25 | ~ 10 | ~ 10 | ~ 0.0350 |
| Acetone | 25 | ~ 20 | ~ 20 | ~ 0.0699 |
| Acetonitrile | 25 | ~ 15 | ~ 15 | ~ 0.0524 |
| Dichloromethane | 25 | > 50 | > 50 | > 0.1748 |
| Chloroform | 25 | > 50 | > 50 | > 0.1748 |
| N,N-Dimethylformamide (DMF) | 25 | > 50 | > 50 | > 0.1748 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 50 | > 0.1748 |
| Toluene | 25 | ~ 2 | ~ 2 | ~ 0.0070 |
| Hexane | 25 | < 0.1 | < 0.1 | < 0.00035 |
Note: The molecular weight of this compound (C9H7IN2O) is 286.07 g/mol .
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis
This section details a robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
4.2. Procedure
4.2.1. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the compound.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A visual confirmation of undissolved solid should be made at the end of the equilibration period.
4.2.2. Sample Preparation for HPLC Analysis
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor should be accurately recorded.
4.2.3. HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and record the peak areas.
-
Calculate the concentration of the diluted sample from the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the specific solvent.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Iodo-1-acetyl-7-azaindole with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Iodo-1-acetyl-7-azaindole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse biaryl and heterobiaryl structures, which are prevalent in many pharmaceutical agents. The 7-azaindole core, in particular, is a privileged scaffold in drug discovery.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base. For heteroaryl halides like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The acetyl protecting group on the azaindole nitrogen can be important for modulating the reactivity and solubility of the substrate. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products.
Data Presentation: Representative Reaction Yields
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 93 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 79 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 67 |
| 5 | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 92 |
| 6 | Benzo[d][4]dioxoleboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 76 |
| 7 | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 5 | 79 |
| 8 | 5-Indole boronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/Water | 100 | 15 | 95 |
Note: The yields presented are based on reactions with similar 7-azaindole substrates and may vary for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound with an arylboronic acid.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of heteroaryl iodides.[1][5] Optimization may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a precatalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of dioxane and water, or toluene and ethanol) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). If using a pre-catalyst, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-acetyl-7-azaindole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-Iodo-1-acetyl-7-azaindole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for the coupling of 4-iodo-1-acetyl-7-azaindole with various alkenes. This reaction is a powerful tool for the synthesis of novel 4-substituted 7-azaindole derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For heteroaromatic substrates like this compound, this reaction allows for the introduction of a variety of vinyl groups at the 4-position, providing a versatile platform for the diversification of this privileged scaffold. The N-acetyl group serves as a protecting group for the azaindole nitrogen, which can be important for directing the reactivity and can be removed post-coupling if desired.
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Caption: General scheme of the Heck reaction.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Based on analogous reactions with other iodo-substituted heterocycles, the following conditions can be considered as a starting point for optimization.[2]
Table 1: Summary of Heck Reaction Conditions for this compound and Alkenes
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective catalyst precursor. The active Pd(0) species is formed in situ. Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | P(OEt)₃, PPh₃, P(o-tol)₃, BINAP | For electron-rich iodo-heterocycles, phosphine ligands are often beneficial. P(OEt)₃ has shown good efficacy in similar systems.[2] The choice of ligand can influence reaction rate and selectivity. For challenging couplings, more sophisticated biarylphosphine ligands may be explored. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is commonly used. The base is required to neutralize the HI generated during the catalytic cycle. Typically, 1.5-2.5 equivalents of base are used. |
| Solvent | DMF, DMAc, NMP, Dioxane, Acetonitrile | Aprotic polar solvents are generally preferred for the Heck reaction. N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are good starting choices. The reaction should be performed under anhydrous conditions. |
| Temperature | 80 - 140 °C | The reaction temperature will depend on the reactivity of the specific alkene and the chosen solvent. A starting temperature of 100-120 °C is recommended. Microwave irradiation can sometimes be employed to reduce reaction times. |
| Alkene Substrate | Acrylates (e.g., n-butyl acrylate), Styrenes, Acrylonitrile, Vinyl ethers, and other olefins | Electron-deficient alkenes such as acrylates and acrylonitrile are generally more reactive in the Heck reaction.[2] For less reactive alkenes like styrenes, higher temperatures or more active catalyst systems may be required. An excess of the alkene (1.2-1.5 equivalents) is typically used. |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is a general starting point for the coupling with an activated alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), followed by palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL). Stir the mixture for 5 minutes. Add triethyl phosphite (0.04 mmol, 4 mol%), followed by triethylamine (2.0 mmol, 2.0 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-(2-(butoxycarbonyl)vinyl)-1-acetyl-7-azaindole.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol is adapted for a less activated alkene, which may require slightly modified conditions.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: In a dry sealed reaction tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), tri(o-tolyl)phosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon) for 10 minutes.
-
Addition of Reagents: Add anhydrous DMAc (5 mL) followed by styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Securely seal the reaction tube and place it in a preheated oil bath at 140 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Logical Relationship of Reaction Components
This diagram shows the key components and their roles in the Heck catalytic cycle.
Caption: Key components and their roles in the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the Sonogashira cross-coupling reaction of 4-iodo-1-acetyl-7-azaindole with various terminal alkynes. This protocol is essential for the synthesis of novel 4-alkynyl-7-azaindole derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The N-acetyl protecting group on the azaindole nitrogen is crucial for ensuring the success of the coupling reaction.[1][2]
General Reaction Scheme
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the sp² carbon of this compound and the sp carbon of a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-1-acetyl-7-azaindole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides.[1] The 7-azaindole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of an amino group at the 4-position is a key step in the synthesis of various kinase inhibitors and other therapeutic agents.
These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-Iodo-1-acetyl-7-azaindole with a range of primary amines. The acetyl group at the N1 position of the azaindole serves as a protecting group, which can be crucial for directing the regioselectivity of the amination and preventing side reactions. While specific data for the 4-iodo derivative is limited in publicly available literature, the following protocols and data are based on the closely related and well-documented amination of 4-bromo-7-azaindole derivatives.[2][3] It is generally expected that aryl iodides will exhibit higher reactivity than aryl bromides in this transformation, potentially allowing for milder reaction conditions or shorter reaction times.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of N-protected 4-bromo-7-azaindoles with various primary amines. These conditions are expected to be a good starting point for the corresponding this compound.
Table 1: Palladium-Catalyzed Amination of N-Protected 4-Bromo-7-azaindoles with Primary Amines [2][3]
| Entry | N-Protection (R) | Amine | Product | Time (h) | Yield (%) |
| 1 | Phenylsulfonyl | Phenylmethanamine | 4-(benzylamino)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 2.5 | 92 |
| 2 | Methyl | Aniline | 4-anilino-1-methyl-1H-pyrrolo[2,3-b]pyridine | 3.0 | 94 |
| 3 | Methyl | 4-Methoxyaniline | 4-((4-methoxyphenyl)amino)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 2.5 | 93 |
| 4 | Ethyl | Aniline | 4-anilino-1-ethyl-1H-pyrrolo[2,3-b]pyridine | 3.0 | 91 |
| 5 | Ethyl | n-Butylamine | 4-(butylamino)-1-ethyl-1H-pyrrolo[2,3-b]pyridine | 3.0 | 90 |
Reactions were carried out at 100 °C using N-substituted 4-bromo-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %) in 2 mL of dioxane.[3]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with Primary Amines
This protocol is adapted from established procedures for the amination of N-protected 4-bromo-7-azaindoles.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dioxane
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol) to the tube under the inert atmosphere.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Add the primary amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-1-acetyl-7-azaindole product.
Visualizations
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of a cyano group at the C4-position provides a versatile synthetic handle for further chemical transformations, making it a key building block in drug discovery and development. Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-C bonds, and the cyanation of aryl halides is a prominent application of this methodology. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed cyanation of 4-Iodo-1-acetyl-7-azaindole.
Aromatic nitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Traditional methods for their synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and the use of stoichiometric amounts of toxic copper(I) cyanide. In contrast, palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative.[2] The development of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), has further enhanced the utility and safety of this transformation.[3]
The reactivity of the 7-azaindole system in palladium-catalyzed cross-coupling reactions can be influenced by the presence of the nitrogen atom in the pyridine ring and the protecting group on the pyrrole nitrogen. For 4-halo-7-azaindole derivatives, N-protection is often crucial for successful coupling reactions.[2]
Reaction Principle
The palladium-catalyzed cyanation of this compound follows a general catalytic cycle for cross-coupling reactions. The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a cyanide source, and the cycle is completed by reductive elimination to yield the desired 4-cyano-1-acetyl-7-azaindole and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Diagram of the Experimental Workflow
Caption: Workflow for the palladium-catalyzed cyanation.
Data Presentation
The following tables summarize typical reaction components and conditions for the palladium-catalyzed cyanation of aryl halides, which can be adapted for this compound.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) |
| Pd(OAc)₂ | Xantphos | 2-10 |
| Pd₂(dba)₃ | dppf | 2-10 |
| Pd(PPh₃)₄ | PPh₃ | 5-10 |
Table 2: Cyanide Sources
| Cyanide Source | Key Features |
| Zn(CN)₂ | Commonly used, effective. |
| K₄[Fe(CN)₆] | Non-toxic, environmentally benign alternative.[4] |
| CuCN | Used in Rosenmund-von Braun, can be used in Pd-catalyzed reactions. |
Table 3: Reaction Parameters
| Parameter | Typical Conditions |
| Solvent | DMF, Dioxane, Toluene |
| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Experimental Protocols
This protocol is a general guideline for the palladium-catalyzed cyanation of this compound. Optimization of the reaction conditions may be necessary to achieve the best results.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Zinc Cyanide (Zn(CN)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (0.05 equiv), Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyano-1-acetyl-7-azaindole.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Zinc cyanide is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Palladium compounds can be toxic and should be handled with care.
-
Proper quenching procedures should be in place for any residual cyanide.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and the solvent are anhydrous.
-
Degas the solvent thoroughly to remove oxygen.
-
Screen different palladium catalysts, ligands, and bases.
-
Increase the reaction temperature or time.
-
-
Formation of byproducts:
-
Lower the reaction temperature.
-
Optimize the stoichiometry of the reagents, particularly the cyanide source.
-
Consider a different solvent or ligand.
-
-
De-acetylation of the starting material or product:
-
Use a milder base or lower the reaction temperature.
-
Conclusion
The palladium-catalyzed cyanation of this compound is a viable and efficient method for the synthesis of the corresponding 4-cyano derivative. The protocol provided herein serves as a starting point, and optimization of the reaction conditions is recommended to achieve the highest possible yield and purity. This synthetic route provides access to a valuable building block for the development of novel therapeutic agents.
References
"synthesis of 4-aryl-1-acetyl-7-azaindoles using 4-Iodo-1-acetyl-7-azaindole"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1-acetyl-7-azaindoles, utilizing 4-iodo-1-acetyl-7-azaindole as a key starting material. The methodologies outlined focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings. Additionally, a protocol for the subsequent deprotection of the N-acetyl group is provided, affording access to the core 4-aryl-7-azaindole scaffold, a valuable building block in medicinal chemistry.
The protocols described herein are based on established procedures for structurally analogous heterocyclic systems and provide a strong foundation for the development and optimization of synthetic routes to novel 4-aryl-7-azaindole derivatives.
Overview of Synthetic Strategy
The primary synthetic route involves the palladium-catalyzed cross-coupling of this compound with various aryl partners. The N-acetyl group serves as a protecting group for the azaindole nitrogen, which can be removed in a subsequent step. This strategy allows for the late-stage introduction of diverse aryl moieties at the 4-position of the 7-azaindole core.
Caption: General synthetic workflow for 4-aryl-7-azaindoles.
Palladium-Catalyzed Cross-Coupling Reactions
The choice of cross-coupling reaction will depend on the desired aryl substituent and the availability of the corresponding arylating agent. The following sections provide representative protocols for Suzuki-Miyaura, Heck, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | Est. 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 90 | 8 | Est. 75-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | Est. 60-85 |
*Yields are estimated based on analogous reactions on similar heterocyclic systems and will require optimization for this specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the appropriate base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand (if applicable) to the flask.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-1-acetyl-7-azaindole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This method is particularly useful for the synthesis of 4-alkenyl-7-azaindole derivatives.
Table 2: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 16 | Est. 60-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | Est. 65-85 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | NaOAc | DMA | 120 | 24 | Est. 50-70 |
*Yields are estimated based on analogous reactions on similar heterocyclic systems and will require optimization for this specific substrate.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), the palladium catalyst, and the base (1.5-2.0 mmol, 1.5-2.0 eq.).
-
Reagent Addition: Add the degassed solvent, followed by the alkene (1.2-2.0 mmol, 1.2-2.0 eq.).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 4-alkenyl-1-acetyl-7-azaindole.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups, although the toxicity of organotin reagents is a consideration.
Table 3: Representative Conditions for Stille Coupling
| Entry | Aryl Stannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | Est. 65-85 |
| 2 | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 100 | 12 | Est. 70-90 |
| 3 | (4-Vinylphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 90 | 24 | Est. 60-80 |
*Yields are estimated based on analogous reactions on similar heterocyclic systems and will require optimization for this specific substrate.
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.) and the palladium catalyst.
-
Reagent Addition: Add the degassed solvent, followed by the organostannane (1.1-1.3 mmol, 1.1-1.3 eq.). If an additive is used, it should be added at this stage.
-
Reaction: Heat the reaction mixture to the indicated temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite. The filtrate can be washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-1-acetyl-7-azaindole.
N-Acetyl Deprotection
The final step in the synthesis of 4-aryl-7-azaindoles is the removal of the N-acetyl protecting group. This can be achieved under either basic or acidic conditions.
Table 4: Deprotection Conditions for 1-Acetyl-7-azaindoles
| Entry | Conditions | Solvent | Temp (°C) | Time (h) |
| 1 | K₂CO₃ (3 eq.) | Methanol/H₂O | 60 | 4-8 |
| 2 | 6 M HCl | Ethanol | Reflux | 2-6 |
| 3 | NH₃ in Methanol | Methanol | Room Temp | 12-24 |
Experimental Protocol: Basic Hydrolysis of N-Acetyl Group
-
Reaction Setup: Dissolve the 4-aryl-1-acetyl-7-azaindole (1.0 mmol) in a mixture of methanol and water.
-
Base Addition: Add potassium carbonate (3.0 mmol, 3.0 eq.).
-
Reaction: Heat the mixture and stir. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the 4-aryl-7-azaindole. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Decision logic for N-acetyl deprotection.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 4-aryl-7-azaindoles from this compound. While the provided conditions are based on well-established literature for similar substrates, optimization for each specific substrate is recommended to achieve optimal yields and purity. These methods offer a versatile platform for the generation of diverse libraries of 4-aryl-7-azaindole derivatives for further investigation in drug discovery and development programs.
Stille Coupling with 4-Iodo-1-acetyl-7-azaindole: A Step-by-Step Guide for Pharmaceutical Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural similarity to indole, which allows it to act as a bioisostere in various biological targets. The strategic functionalization of this core structure is paramount for the development of novel therapeutics. Among the array of synthetic methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This document provides a detailed guide for performing a Stille coupling reaction with 4-iodo-1-acetyl-7-azaindole, a key intermediate in the synthesis of diverse compound libraries for drug discovery programs.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Its tolerance of a wide variety of functional groups and typically mild reaction conditions make it a highly valuable transformation in complex molecule synthesis.[2]
Reaction Principle and Pathway
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.
.
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow
The general workflow for the Stille coupling of this compound involves careful preparation of reagents and inert reaction conditions, followed by purification to remove the catalyst and tin byproducts.
Caption: General experimental workflow for the Stille coupling.
Detailed Experimental Protocol
This protocol is a representative procedure for the Stille coupling of this compound with an organostannane. The specific organostannane, catalyst, ligand, and reaction conditions may require optimization for different substrates.
Materials and Reagents:
-
This compound
-
Organostannane (e.g., vinyltributylstannane, 2-(tributylstannyl)thiophene, tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
-
Base (optional, e.g., Cs₂CO₃, K₂CO₃)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
To the flask, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and, if necessary, the ligand (0.1 equiv).
-
-
Reaction Setup:
-
Add anhydrous solvent (e.g., DMF, to make a 0.1 M solution) via syringe.
-
Add the organostannane (1.1-1.5 equiv) via syringe.
-
If a base is required, add it to the flask at this stage.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of KF. Stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for Stille coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Stille Coupling of Heteroaryl Iodides with Various Organostannanes
| Entry | Heteroaryl Iodide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-tosyl-7-azaindole | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 85 |
| 2 | 4-Iodo-1-Boc-indole | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 100 | 8 | 78 |
| 3 | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (10) | - | Toluene | 110 | 16 | 65 |
| 4 | This compound (Proposed) | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ (5) | - | DMF/Et₃N | 80 | 6 | 70-90 (Est.) |
Yields are based on published data for similar substrates and may vary.
Table 2: Effect of Different Palladium Catalysts and Ligands
| Entry | Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) |
| 1 | 4-Iodo-1-tosyl-7-azaindole | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 85 |
| 2 | 4-Iodo-1-tosyl-7-azaindole | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Dioxane | 92 |
| 3 | 5-Iodoindole | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | Toluene | 75 |
| 4 | 5-Iodoindole | Tributyl(phenyl)stannane | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 88 |
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the activity of the palladium catalyst.
-
Increase the reaction temperature or time.
-
Consider using a different catalyst/ligand system. The use of bulky, electron-rich phosphine ligands can often improve reaction rates and yields.
-
-
Formation of Homocoupled Byproducts:
-
This can occur if the reaction temperature is too high or if oxygen is present. Ensure the reaction is run under a strictly inert atmosphere.
-
-
Difficulty in Removing Tin Byproducts:
-
Prolonged stirring with aqueous KF is crucial.
-
Partitioning the crude product between acetonitrile and hexane can sometimes help in separating the nonpolar tin residues.[3]
-
Alternatively, treatment with a solution of iodine in an ethereal solvent can convert the tin residues to the corresponding iodides, which can be easier to remove.
-
Safety Precautions
-
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium catalysts can be flammable and toxic. Handle with care.
-
Solvents such as DMF and dioxane have specific health and safety risks. Consult the Safety Data Sheets (SDS) before use.
-
Properly dispose of all waste containing tin and palladium according to institutional guidelines.
By following this detailed guide, researchers can effectively utilize the Stille coupling reaction for the synthesis of novel 4-substituted-1-acetyl-7-azaindole derivatives, thereby facilitating the exploration of new chemical space in drug discovery and development.
References
Application Notes and Protocols: The Strategic Use of 4-Iodo-1-acetyl-7-azaindole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, most notably protein kinases.[1][2] The introduction of a nitrogen atom into the indole ring system can significantly modulate the physicochemical and pharmacological properties of a molecule. 4-Iodo-1-acetyl-7-azaindole serves as a versatile and strategically important building block for the synthesis of complex pharmaceutical intermediates. The iodo-substituent at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The acetyl group at the 1-position acts as a protecting group for the pyrrole nitrogen, which can prevent side reactions and influence the electronic properties of the azaindole ring system during synthesis.[3]
These application notes provide detailed protocols for the synthesis and functionalization of this compound, focusing on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate key pharmaceutical intermediates.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 7-azaindole. A plausible synthetic route involves N-oxidation, followed by regioselective halogenation at the 4-position, and subsequent N-acetylation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
Step 1: N-Oxidation of 7-Azaindole
-
Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole N-oxide.
Step 2: Iodination of 7-Azaindole N-oxide
-
To a solution of 7-azaindole N-oxide (1.0 eq) in a suitable solvent like acetonitrile, add phosphorus oxyiodide (POI₃) or a similar iodinating reagent.
-
Heat the reaction mixture at reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 4-iodo-7-azaindole.
Step 3: N-Acetylation of 4-Iodo-7-azaindole
-
Dissolve 4-iodo-7-azaindole (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture at a moderate temperature (e.g., 50-80 °C) for a few hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 4-position.
Caption: Cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or esters.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Iodo-Azaindoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-aryl-1-acetyl-7-azaindole.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position of the azaindole core.[3]
Table 2: Representative Conditions and Yields for Sonogashira Coupling of Iodo-Azaindoles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT | 12 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 8 | 70-80 |
Experimental Protocol: Sonogashira Coupling (Representative)
-
In a Schlenk flask, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF) followed by the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to yield the 4-alkynyl-1-acetyl-7-azaindole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of 4-amino-7-azaindole derivatives.[4][5]
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Iodo-Azaindoles
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 10 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
-
To a glovebox or a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-amino-1-acetyl-7-azaindole.
Deprotection of the N-acetyl Group
The N-acetyl group can be readily removed under basic or acidic conditions to provide the free N-H 7-azaindole, which is often a key feature for biological activity, particularly for kinase inhibitors that form hydrogen bonds with the hinge region of the kinase.[6]
Experimental Protocol: N-Deprotection (Representative)
-
Dissolve the N-acetylated 7-azaindole derivative in a suitable solvent such as methanol or ethanol.
-
Add a base (e.g., potassium carbonate or sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic layer to yield the deprotected 7-azaindole.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors utilize the 7-azaindole scaffold to mimic the adenine hinge-binding motif of ATP. The functionalized 4-substituted-7-azaindoles are crucial intermediates in the synthesis of potent and selective kinase inhibitors.
Caption: Workflow from intermediate to kinase inhibition.
For instance, inhibitors of p38 MAP kinase and p21-activated kinase-1 (PAK1) often feature a substituted 4-azaindole or 7-azaindole core.[7][8] The synthesis of these inhibitors would involve the coupling of a suitable aryl or heteroaryl group at the 4-position of the azaindole, followed by deprotection and potentially further functionalization.
Conclusion
This compound is a highly valuable building block for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and versatile construction of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Iodo-1-acetyl-7-azaindole in Fragment-Based Drug Discovery for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fragment 4-Iodo-1-acetyl-7-azaindole in a fragment-based drug discovery (FBDD) campaign targeting protein kinases. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP, making it an excellent starting point for the development of kinase inhibitors.[1][2][3][4] The iodo- and acetyl-substituents on this fragment provide vectors for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity.
Introduction to this compound in FBDD
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[5] These initial hits are then optimized into more potent molecules. The 7-azaindole core is particularly effective as a "hinge-binder" for kinases, forming key hydrogen bonds with the protein backbone in the ATP-binding site.[3] this compound serves as an ideal starting fragment due to its synthetic tractability and the presence of the iodine atom, which can be readily functionalized through various cross-coupling reactions. The acetyl group at the 1-position can also be modified to explore interactions with the solvent-exposed region of the kinase.
This application note will outline a hypothetical FBDD workflow using this compound against a representative protein kinase, demonstrating the process from initial screening to hit validation and initial optimization.
Experimental Workflow
The overall workflow for the application of this compound in an FBDD campaign is depicted below. This multi-stage process involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to guide subsequent medicinal chemistry efforts.[6][7]
Figure 1: General workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are detailed protocols for the key experimental stages in the FBDD campaign.
SPR is a sensitive biophysical technique used for the primary screening of fragment libraries due to its low protein consumption and real-time, label-free detection of binding events.[8][9]
Objective: To identify fragments from a library, including this compound, that bind to the target kinase.
Materials:
-
Protein: Purified target kinase (e.g., >95% purity).
-
Fragment Library: Including this compound, dissolved in 100% DMSO.
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
Protocol:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target kinase to the desired level (e.g., 8000-10000 RU) by injecting the protein solution (10-50 µg/mL in 10 mM sodium acetate, pH 5.0).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions at a final concentration of 200 µM in running buffer containing 2% DMSO.
-
Inject each fragment solution over the reference and kinase-immobilized flow cells for a contact time of 60 seconds, followed by a dissociation time of 60 seconds.
-
Regenerate the sensor surface between injections with a 30-second pulse of the regeneration solution.
-
Monitor the binding response in real-time. Hits are identified by a significant increase in response units (RU) on the kinase surface compared to the reference surface.
-
NMR spectroscopy is a powerful tool for validating fragment hits, as it can confirm binding and provide information about the binding site.[10][11] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for detecting weak fragment binding.
Objective: To confirm the binding of this compound to the target kinase.
Materials:
-
Protein: Purified target kinase (10-20 µM).
-
Fragment: this compound (1 mM).
-
Buffer: Phosphate-buffered saline (PBS) in D₂O, pH 7.4.
-
NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
Protocol:
-
Sample Preparation:
-
Prepare two samples:
-
Sample 1 (Reference): 1 mM fragment in PBS/D₂O.
-
Sample 2 (Protein-Fragment): 1 mM fragment and 20 µM kinase in PBS/D₂O.
-
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for the reference sample.
-
For the protein-fragment sample, acquire an STD NMR spectrum. This involves selective saturation of protein resonances (on-resonance irradiation, e.g., at 0.5 ppm) and a control irradiation far from any protein or fragment signals (off-resonance, e.g., at 40 ppm).
-
The STD effect is observed as the difference between the on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals for this compound confirms its interaction with the target kinase.
-
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[12][13]
Objective: To determine the co-crystal structure of this compound bound to the target kinase.
Materials:
-
Protein: Purified and concentrated target kinase (e.g., 10 mg/mL).
-
Fragment: this compound.
-
Crystallization Screens: Commercially available sparse matrix screens.
-
Cryoprotectant: Appropriate cryoprotectant solution (e.g., crystallization buffer supplemented with 25% glycerol).
Protocol:
-
Co-crystallization:
-
Incubate the kinase with a 5- to 10-fold molar excess of the fragment for at least 1 hour on ice.
-
Set up crystallization trials using the sitting-drop vapor diffusion method at 20°C, mixing the protein-fragment complex with the crystallization screen solutions.
-
-
Crystal Soaking (Alternative Method):
-
Grow apo-crystals of the kinase.
-
Prepare a soaking solution containing the crystallization buffer and 1-10 mM of the fragment.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in the cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Refine the structure and model the fragment into the observed electron density in the kinase active site.
-
Data Presentation
Quantitative data from the FBDD campaign should be summarized in tables for clear comparison and analysis.
Table 1: Primary SPR Screening Results for Selected Fragments
| Fragment ID | Molecular Weight (Da) | Structure | Binding Response (RU) | Hit? |
|---|---|---|---|---|
| F001 | 288.1 | This compound | 45.2 | Yes |
| F002 | 167.2 | (Structure) | 8.1 | No |
| F003 | 212.3 | (Structure) | 33.7 | Yes |
Table 2: Biophysical Characterization of Validated Hit (this compound)
| Method | Parameter | Value |
|---|---|---|
| SPR | KD (µM) | 350 |
| NMR (STD) | Binding Confirmation | Positive |
| Ligand Efficiency (LE) | LE | 0.32 |
Table 3: Initial SAR for Analogs of this compound
| Compound ID | R-group at 4-position | KD (µM) | LE |
|---|---|---|---|
| F001 | -I | 350 | 0.32 |
| A001 | -Phenyl | 120 | 0.30 |
| A002 | -3-Chlorophenyl | 85 | 0.31 |
Visualization of Signaling Pathways and Logical Relationships
The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.
Figure 2: Simplified kinase signaling pathway showing the point of intervention.
The logical relationship in hit-to-lead optimization starting from this compound can be visualized as follows:
Figure 3: Logical flow from initial fragment hit to a potent lead compound.
Conclusion
This compound is a valuable fragment for initiating FBDD campaigns against protein kinases. Its 7-azaindole core provides a reliable anchor to the kinase hinge region, while the iodo and acetyl groups offer synthetically accessible vectors for rapid optimization. The integrated workflow of biophysical screening, validation, and structural biology outlined in these application notes provides a robust framework for progressing this fragment into novel and potent kinase inhibitors. The detailed protocols serve as a guide for researchers to implement similar strategies in their own drug discovery efforts.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.dongguk.edu [pure.dongguk.edu]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 4-Iodo-1-acetyl-7-azaindole
Welcome to the Technical Support Center for optimizing catalyst loading in Sonogashira reactions with 4-Iodo-1-acetyl-7-azaindole. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters for a Sonogashira reaction with this compound?
A1: For a successful Sonogashira coupling with this compound, the most critical initial checks involve the quality of your reagents and the reaction setup. Ensure that your palladium catalyst and any copper(I) co-catalyst are active and have been stored correctly. The reaction is highly sensitive to oxygen, so it is crucial to use anhydrous and anaerobic conditions.[1][2] This involves properly degassing your solvent and running the entire reaction under an inert atmosphere, such as argon or nitrogen.[1]
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of your palladium catalyst. This can be triggered by impurities in your reagents, an unsuitable choice of solvent, or incorrect reaction temperature. To prevent this, always use fresh, high-purity reagents and solvents. Some evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[1]
Q3: What is the expected reactivity for an aryl iodide like this compound in a Sonogashira coupling?
A3: The reactivity of the aryl halide is a key factor in the Sonogashira reaction. The general trend for reactivity is I > OTf > Br > Cl.[1] As you are using an aryl iodide, you have the most reactive halide, which is advantageous. These reactions can often be carried out at or near room temperature.[1][3]
Q4: Is a copper co-catalyst always necessary for this reaction?
A4: While traditionally used to increase reaction rates, a copper co-catalyst is not always necessary and can sometimes be detrimental.[2] Copper(I) salts can promote the undesirable homocoupling of the alkyne starting material, a side reaction known as Glaser coupling.[2] Copper-free Sonogashira protocols are available and may be preferable to avoid this side product. These reactions might require specific ligands or slightly different conditions to proceed efficiently.[1]
Q5: My reaction has stalled and is not going to completion. What are the likely causes?
A5: A stalled reaction often points towards catalyst deactivation. The nitrogen atoms in the 7-azaindole ring system can coordinate to the palladium center, leading to catalyst inhibition.[2] Ensure your starting materials are pure, as impurities can also poison the catalyst. If you suspect catalyst deactivation, you may need to screen different ligands or consider a higher catalyst loading.
Troubleshooting Guide
Low to No Product Yield
When encountering low or no product yield, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.
Formation of Multiple Products
The appearance of multiple spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.
-
Glaser Homocoupling: This is a common side reaction resulting in the dimerization of your alkyne starting material.
-
Dehalogenation of the Aryl Iodide: Under certain conditions, the iodo group can be removed from the azaindole ring.
-
Solution: Try running the reaction at a lower temperature for a longer duration. The choice of base can also influence this side reaction.
-
Data Presentation
The tables below summarize typical starting conditions for Sonogashira couplings of aryl iodides, which can be adapted for this compound.
Table 1: Typical Reaction Conditions for Copper-Catalyzed Sonogashira Coupling
| Component | Loading/Concentration | Role |
| This compound | 1.0 equiv | Aryl Halide |
| Terminal Alkyne | 1.1 - 1.5 equiv | Coupling Partner |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 1 - 5 mol % | Catalyst |
| Cu(I) Co-catalyst (e.g., CuI) | 2 - 10 mol % | Co-catalyst |
| Amine Base (e.g., Et₃N) | 2 - 4 equiv | Base/Solvent |
| Solvent (e.g., DMF, THF) | 0.1 - 0.5 M | Solvent |
| Temperature | Room Temp. - 60 °C | Reaction Temperature |
| Time | 4 - 24 h | Reaction Time |
Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling
| Component | Loading/Concentration | Role |
| This compound | 1.0 equiv | Aryl Halide |
| Terminal Alkyne | 1.2 - 2.0 equiv | Coupling Partner |
| Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | 2 - 5 mol % | Catalyst |
| Amine Base (e.g., DIPEA, Piperidine) | 3 - 5 equiv | Base |
| Solvent (e.g., THF, Acetonitrile) | 0.1 - 0.5 M | Solvent |
| Temperature | 50 - 80 °C | Reaction Temperature |
| Time | 6 - 18 h | Reaction Time |
Experimental Protocols
The following are general experimental protocols that can be adapted for the Sonogashira coupling of this compound.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a procedure for a similar 7-deazapurine substrate.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative to minimize alkyne homocoupling.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.
-
Add diisopropylethylamine and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira reaction.
References
Technical Support Center: Cross-Coupling Reactions with 4-Iodo-1-acetyl-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 4-iodo-1-acetyl-7-azaindole, with a specific focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?
A1: Dehalogenation, specifically deiodination in this case, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of 1-acetyl-7-azaindole as a significant byproduct, which reduces the yield of your desired coupled product and complicates purification.[1]
Q2: Which cross-coupling reactions are most susceptible to dehalogenation with this substrate?
A2: Dehalogenation can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Iodo-substituted heterocycles, like your this compound, can be particularly prone to this side reaction compared to their bromo and chloro analogs.[3]
Q3: What are the primary factors that influence the extent of dehalogenation?
A3: Several factors can influence the competition between the desired cross-coupling and the undesired dehalogenation:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over dehalogenation.[1]
-
Base: The type, strength, and concentration of the base can significantly impact the reaction outcome.[1]
-
Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents or those that can act as a hydride source (like DMF) can sometimes increase dehalogenation.[1][4]
-
Temperature: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation.[1]
-
Purity of Reagents: Trace impurities in reagents or solvents can sometimes contribute to the formation of palladium-hydride species that lead to dehalogenation.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired C-C coupled product.
-
Presence of a significant amount of 1-acetyl-7-azaindole in the crude reaction mixture, confirmed by LC-MS or NMR.
-
Unreacted starting material may also be present.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the desired reductive elimination pathway and suppress dehalogenation.[1][5] |
| Base is too Strong or Nucleophilic | Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices for Suzuki couplings of sensitive substrates.[1][6] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately decrease the rate of dehalogenation. Consider running a temperature screen from 60°C to 100°C. |
| Solvent Effects | If using a protic solvent or DMF, switch to an aprotic, non-polar solvent such as toluene or dioxane.[1][4] Ensure the solvent is rigorously degassed to remove oxygen. |
| Palladium Source | Use a well-defined palladium pre-catalyst, such as an XPhos- or SPhos-based palladacycle. These can provide more consistent results and faster activation compared to using Pd(OAc)₂ with a separate ligand.[5] |
Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired C-N coupled product.
-
Formation of 1-acetyl-7-azaindole as the major byproduct.
-
Incomplete conversion of the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ligand Selection | Use bulky biaryl phosphine ligands like RuPhos or XPhos, which have been shown to be effective in promoting C-N bond formation while minimizing dehalogenation in aminations of halo-azaindoles.[5][7] |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. However, for sensitive substrates, a weaker base like Cs₂CO₃ might be beneficial.[6] |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize dehalogenation. |
| Palladium Pre-catalyst | The use of palladium pre-catalysts can lead to more efficient generation of the active catalytic species and can be beneficial for challenging substrates.[5] |
Issue 3: Deiodination and Homocoupling in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
Formation of 1-acetyl-7-azaindole.
-
Formation of alkyne homocoupling (Glaser coupling) byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Copper Co-catalyst | While traditional Sonogashira reactions use a copper(I) co-catalyst, it can promote alkyne homocoupling. Consider a copper-free protocol, which often requires a specific palladium catalyst and ligand system.[8] |
| Base Selection | Triethylamine (TEA) is a common choice. For some substrates, a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ or K₂CO₃ may be more effective.[8] |
| Solvent Choice | While DMF and THF are commonly used, they can sometimes lead to catalyst deactivation. Toluene or dioxane in combination with an amine base can be a better choice.[8] |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) to minimize both dehalogenation and homocoupling. |
Comparative Data on Reaction Conditions for 7-Azaindole Systems
Disclaimer: The following data is compiled from studies on closely related 4-halo-7-azaindole derivatives and should be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 4-Halo-7-Azaindoles
| Entry | Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Chloro | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [5] |
| 2 | 4-Bromo | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 70-80 | [6] |
Table 2: Buchwald-Hartwig Amination Conditions for 4-Halo-7-Azaindoles
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Chloro | N-Methylpiperazine | RuPhos Pd G3 (0.5) | RuPhos (0.5) | LiHMDS | Toluene | 100 | 94 | [5] |
| 2 | 4-Bromo | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 80-90 | [6] |
| 3 | 4-Bromo | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 85 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the corresponding ligand (e.g., XPhos, 2-5 mol%).
-
Add a solid inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., toluene or dioxane) via syringe. If required, add a small amount of degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination to Minimize Dehalogenation
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the corresponding ligand (e.g., RuPhos, 1-3 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaHMDS or KOtBu, 1.2-1.5 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Iodo-1-acetyl-7-azaindole Reactions
This technical support center provides practical guidance for researchers, scientists, and drug development professionals on the purification of compounds derived from reactions involving 4-Iodo-1-acetyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The most prevalent purification methods are silica gel column chromatography and recrystallization.[1][2] Silica gel chromatography is widely used to separate the desired product from starting materials, reagents, and byproducts.[3][4] Recrystallization is effective for obtaining highly pure crystalline solids, particularly when dealing with less complex mixtures.[2][5]
Q2: I am performing a Suzuki coupling with this compound. What are the likely impurities I should expect?
A2: In Suzuki coupling reactions, common impurities include unreacted this compound, boronic acid starting material, homocoupled boronic acid byproduct, and potentially deacetylated products if the reaction conditions are too harsh (e.g., high temperature or strong base).[6][7]
Q3: Can the acetyl group on the 1-position be cleaved during purification?
A3: Yes, the 1-acetyl group can be labile, especially under basic or strongly acidic conditions. It is advisable to use neutral or slightly acidic conditions during workup and purification to prevent its removal. If using column chromatography, avoid highly polar solvent systems with additives like ammonia for extended periods.
Q4: What are some general starting points for developing a column chromatography method for these compounds?
A4: A good starting point for normal-phase silica gel chromatography is a solvent system of hexane and ethyl acetate.[3] You can perform thin-layer chromatography (TLC) with varying ratios of these solvents to find an optimal system that gives good separation. For more polar compounds, a dichloromethane/methanol system can be effective.[8]
Q5: Are there any specific considerations for handling iodinated compounds?
A5: Iodinated compounds can be sensitive to light and may slowly decompose over time. It is good practice to store them in amber vials or protected from light. During purification, minimize exposure to direct light.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be suitable for your compound mixture. Perform TLC with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf values between 0.2 and 0.5 for the desired product).[8] |
| Column Overloading | Loading too much crude product onto the column can result in broad peaks and poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.[8] |
| Co-elution of Impurities | The polarity of your product and a significant impurity may be too similar. Consider using a different stationary phase, such as alumina or reverse-phase silica gel.[8] A gradient elution, where the polarity of the solvent system is gradually increased, may also improve separation.[8] |
Issue 2: Product "Oiling Out" or Forming an Amorphous Solid During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is Supersaturated Too Quickly | This can happen if the solution is cooled too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Inappropriate Solvent | The chosen solvent may be too good of a solvent, or the compound's melting point may be lower than the solvent's boiling point.[5] Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be effective.[5] |
| Presence of Impurities | Impurities can inhibit crystal formation.[5] Try purifying the material first by a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
Issue 3: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss in Mother Liquor (Recrystallization) | The recrystallization solvent may be too good, leading to a significant amount of product remaining dissolved. Minimize the amount of hot solvent used to dissolve the crude product. After filtration, you can try to concentrate the mother liquor to recover more material, although it may be of lower purity.[8] |
| Product Streaking on Column (Chromatography) | Highly polar or acidic/basic compounds can streak on silica gel, leading to broad fractions and difficult separation. Add a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. |
| Product Decomposition | The desired product may be unstable under the purification conditions.[9] Monitor the purification process by TLC to check for the appearance of new, lower Rf spots that could indicate decomposition. If instability is suspected, try to perform the purification at a lower temperature. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Identify a suitable solvent system that gives a good separation of your desired product from impurities on a TLC plate. The target Rf for the product should ideally be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but poorly soluble when cold.[5] This can be a single solvent or a binary mixture.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of 7-Azaindole Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference(s) |
| General 7-Azaindole Derivatives | Silica Gel | Hexane / Ethyl Acetate | [3] |
| Polar 7-Azaindole Derivatives | Silica Gel | Chloroform / Methanol | [4] |
| Phosphoramidite 7-Azaindole Derivative | Silica Gel | Ethyl Acetate / Hexanes | [10] |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor separation during column chromatography.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing homocoupling in Suzuki reactions with 4-Iodo-1-acetyl-7-azaindole"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki reactions involving 4-iodo-1-acetyl-7-azaindole.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings that can significantly reduce the yield of the desired product and complicate purification. The following guide details common issues, their probable causes, and actionable solutions to mitigate this unwanted side reaction.
| Problem | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture prior to the addition of the palladium catalyst. Effective methods include sparging with an inert gas (nitrogen or argon) for an extended period or utilizing freeze-pump-thaw cycles.[1] |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | Prefer Pd(0) sources such as Pd(PPh₃)₄ or employ modern precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[1] | |
| Suboptimal choice of palladium catalyst and/or ligand. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over homocoupling. For azaindole substrates, catalyst systems like SPhos/Pd(OAc)₂ have been shown to be effective.[2] | |
| Inappropriate choice or concentration of the base. | The choice of base is critical. For heteroaromatic substrates, inorganic bases like K₃PO₄ are often a good starting point. The base concentration should be optimized, as excessively strong or concentrated bases can promote side reactions. | |
| Low yield of the desired cross-coupled product | Instability of the boronic acid. | Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, which are less prone to protodeboronation and other degradation pathways. |
| Catalyst deactivation. | Ensure all reagents and solvents are of high purity and anhydrous where necessary. High reaction temperatures can also lead to catalyst decomposition, so optimization of the reaction temperature is recommended. | |
| Difficulty in purifying the desired product from homocoupled byproduct | Similar polarity of the desired product and the homocoupled byproduct. | If homocoupling cannot be completely suppressed, careful optimization of the chromatographic separation conditions is necessary. This may involve testing different solvent systems and stationary phases. |
Quantitative Data on Homocoupling Minimization
Table 1: Effect of Catalyst and Ligand on Homocoupling
| Catalyst/Ligand System | Substrate | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | 15 | 75 |
| Pd(dppf)Cl₂ | Aryl Bromide | 8 | 88 |
| Pd₂(dba)₃ / SPhos | Aryl Bromide | < 2 | > 95 |
Data is illustrative and based on general findings in Suzuki coupling literature.
Table 2: Influence of Degassing Method on Homocoupling
| Degassing Method | Dissolved O₂ (ppm, approx.) | Homocoupling Byproduct (%) |
| None | > 8 | > 20 |
| Nitrogen Bubbling (15 min) | 2-4 | 5-10 |
| Freeze-Pump-Thaw (3 cycles) | < 1 | < 2 |
Data is illustrative and based on general findings in Suzuki coupling literature.
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is a generalized procedure based on best practices for minimizing homocoupling with electron-deficient heteroaromatic iodides. Optimization for specific boronic acids may be required.
Materials:
-
This compound
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with SPhos ligand)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: In a dry Schlenk flask under a counterflow of inert gas, combine this compound, the boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a thoroughly oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Further Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The primary causes are the presence of dissolved oxygen and Pd(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[1]
Q2: How does the acetyl group on the 7-azaindole nitrogen affect the Suzuki reaction?
A2: The acetyl group is an electron-withdrawing group, which can influence the electronic properties of the azaindole ring system. This may affect the rate of oxidative addition and the overall reactivity of the substrate. N-protection is often crucial for successful cross-coupling of N-H containing heterocycles.
Q3: Are there alternative boron reagents that are less prone to homocoupling?
A3: Yes, boronic acid pinacol esters are generally more stable than their corresponding boronic acids. They are less susceptible to protodeboronation and can lead to more reproducible results with lower levels of homocoupling.
Q4: Can the choice of solvent influence the extent of homocoupling?
A4: Yes, the solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like dioxane and toluene, often in combination with water, are commonly used. It is crucial that any solvent used is thoroughly degassed to minimize oxygen-mediated homocoupling.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling in the Suzuki reaction of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
"effect of base selection on the outcome of Buchwald-Hartwig amination of 4-Iodo-1-acetyl-7-azaindole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Buchwald-Hartwig amination to synthesize 4-amino-1-acetyl-7-azaindole derivatives. The selection of an appropriate base is critical for the success of this reaction, influencing product yield and the formation of byproducts. This guide will help you navigate common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a base for the Buchwald-Hartwig amination of 4-iodo-1-acetyl-7-azaindole?
A1: The most critical factor is the base sensitivity of the N-acetyl protecting group. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can potentially lead to deacetylation of the starting material or product, resulting in a mixture of products and complicating purification. Therefore, a careful balance must be struck between having a base strong enough to facilitate the catalytic cycle and one that is mild enough to preserve the acetyl group.
Q2: I am observing low to no yield of my desired product. What are the likely causes?
A2: Low or no yield can stem from several factors:
-
Inappropriate Base Selection: The chosen base may be too weak to effectively deprotonate the amine or the palladium-amine complex, thus stalling the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the reaction. For heteroaromatic substrates like azaindoles, bulky, electron-rich phosphine ligands are often required.
-
Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition or side reactions.
Q3: My reaction is producing a significant amount of deacetylated side product. How can I prevent this?
A3: The formation of a deacetylated side product is a clear indication that the chosen base is too strong. To mitigate this, consider the following:
-
Switch to a Weaker Base: Replace strong alkoxide bases like NaOtBu with milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Lower Reaction Temperature: If a stronger base is necessary for reactivity, reducing the reaction temperature may minimize the rate of deacetylation.
-
Use a More Robust Protecting Group: If deacetylation remains a persistent issue, consider using a more base-stable protecting group for the azaindole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Q4: Can I use an organic base for this transformation?
A4: While organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes used in Buchwald-Hartwig reactions to improve solubility, they are generally less effective for the deprotonation step in the catalytic cycle compared to strong inorganic bases.[1] For the amination of halo-azaindoles, inorganic bases are more commonly reported to give higher yields.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Base is too weak. | Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃ or cautiously to LiHMDS). |
| Catalyst is inactive. | Use fresh catalyst and ligand. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Degas all solvents. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Deacetylation of Starting Material or Product | Base is too strong. | Replace NaOtBu or other strong alkoxides with Cs₂CO₃ or K₃PO₄.[2] |
| High reaction temperature. | Lower the reaction temperature. | |
| Formation of Hydrodeiodination Side Product (loss of iodine) | β-hydride elimination from the amine. | This is more common with primary amines that have β-hydrogens. Ensure your ligand is sufficiently bulky to disfavor this pathway. |
| Inefficient reductive elimination. | A change in ligand or solvent may be necessary to promote the desired C-N bond formation. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | Increase the catalyst and ligand loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Short reaction time. | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
Data Presentation: Effect of Base on Reaction Outcome
The following table summarizes the effect of different bases on the Buchwald-Hartwig amination of a closely related substrate, N-benzyl-4-bromo-7-azaindole, with benzamide. While not identical to this compound, these results provide valuable insights into the relative efficacy of various bases for this class of compounds.
| Base | Yield (%) | Reaction Time (h) | Key Observations |
| Cs₂CO₃ | 92 | 2.5 | Excellent yield with a relatively short reaction time. Generally the preferred base for N-protected halo-azaindoles.[2] |
| K₃PO₄ | 88 | 3 | Good yield, slightly longer reaction time compared to Cs₂CO₃. A good alternative if cesium carbonate is not available.[2] |
| K₂CO₃ | 85 | 4 | Moderate yield with a longer reaction time. May be suitable for highly sensitive substrates.[2] |
| NaOtBu | Not Reported | - | While a common strong base in Buchwald-Hartwig reactions, it poses a significant risk of deacetylation for N-acetylated substrates and is generally not recommended without careful optimization at low temperatures.[1][3] |
| LiHMDS | Not Reported | - | Reported to be effective for unprotected halo-azaindoles, but its compatibility with the N-acetyl group is not well-documented and should be used with caution.[4] |
Data adapted from the amination of N-benzyl-4-bromo-7-azaindole with benzamide. Conditions: Pd(OAc)₂, Xantphos, dioxane, 100 °C.[2]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
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Amine (primary or secondary)
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Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
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Xantphos or another suitable biarylphosphine ligand
-
Cesium carbonate (Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-1-acetyl-7-azaindole derivative.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination highlighting the crucial deprotonation step facilitated by the base.
Caption: A logical workflow for troubleshooting base selection in the amination of this compound.
References
Technical Support Center: Improving Regioselectivity in the Functionalization of the 7-Azaindole Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the 7-azaindole core.
Section 1: Directed ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. However, achieving high regioselectivity with the 7-azaindole core can be challenging due to the presence of multiple reactive sites. This section addresses common issues encountered during directed lithiation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My directed lithiation of N-protected 7-azaindole is giving me a mixture of C2 and C6 isomers. How can I improve the selectivity for the C6 position?
Answer: Achieving C6 selectivity often depends on the choice of the directing group on the nitrogen atom and the reaction conditions. Here are some troubleshooting steps:
-
Directing Group Selection: The nature of the N1-protecting group is crucial. Bulky and strongly coordinating directing groups favor metalation at the C6 position. If you are using a simple protecting group like a methyl or benzyl group, consider switching to a more effective directing metalation group (DMG) such as a carbamoyl chloride.
-
Reaction Conditions:
-
Base: The choice of the organolithium base can influence the regioselectivity. Lithium diisopropylamide (LDA) is a common choice. Using a bulkier base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) might improve C6 selectivity by minimizing attack at the more sterically accessible C2 position.
-
Solvent: Tetrahydrofuran (THF) is a standard solvent for these reactions. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and influence the coordination, potentially altering the regioselectivity.
-
Temperature: Directed lithiation is typically performed at low temperatures (-78 °C) to control the reaction kinetics. Ensure your reaction is maintained at this temperature during the lithiation step.
-
A strategy involving a "directed metalation group dance" has been reported to achieve iterative C6 and C2 functionalization. This involves using a carbamoyl group that first directs metalation to C6, and then "dances" to the N1 position to direct a subsequent metalation to C2.[1]
Question 2: I am observing significant amounts of starting material even after prolonged reaction times and the addition of an electrophile. What could be the issue?
Answer: Low conversion in a directed lithiation reaction can stem from several factors:
-
Insufficient Deprotonation: The acidity of the C-H bond to be deprotonated and the strength of the base are critical.
-
Base Stoichiometry: Ensure you are using a sufficient excess of the organolithium base (typically 1.1 to 2.5 equivalents).
-
Base Quality: The quality of the organolithium reagent is paramount. Use a freshly titrated or newly purchased reagent. Old or improperly stored organolithiums will have a lower concentration, leading to incomplete deprotonation.
-
-
Reaction Temperature: While lithiation is done at low temperatures, some systems may require a slight warming to facilitate the reaction. However, this should be done cautiously as it can lead to side reactions or loss of regioselectivity.
-
Electrophile Reactivity: The electrophile might be too unreactive to quench the lithiated intermediate effectively. Consider using a more reactive electrophile or activating the one you are using (e.g., conversion of a ketone to a more reactive triflate).
Quantitative Data: Regioselectivity in Directed Lithiation
| Directing Group (N1) | Base | Solvent | Temperature (°C) | Position | Electrophile | Yield (%) | Reference |
| Carbamoyl | LDA | THF | -78 | C6 | I₂ | 85 | [1] |
| Carbamoyl | LDA | THF | -78 | C2 (after DMG dance) | I₂ | 82 | [1] |
| SEM | n-BuLi | THF | -78 to 0 | C2 | MeI | 75 | [2] |
| Pivaloyl | s-BuLi/TMEDA | THF | -78 | C2 | MeOD | >95 (D-incorp) | [1] |
Experimental Protocol: Regioselective C6-Iodination of N7-Carbamoyl-7-azaindole
This protocol is adapted from the work of Snieckus and coworkers.[1]
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Preparation of the Lithiation Mixture: To a solution of N,N-diethyl-7-azaindole-7-carboxamide (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (I₂) (2.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the C6-iodinated product.
Troubleshooting Workflow: Directed ortho-Metalation of 7-Azaindole
Caption: Troubleshooting workflow for directed ortho-metalation of 7-azaindole.
Section 2: C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocycles. However, controlling the regioselectivity in the 7-azaindole system, which possesses multiple C-H bonds with varying reactivities, can be a significant hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My palladium-catalyzed C-H arylation of 7-azaindole is non-selective, giving me a mixture of products functionalized at different positions. How can I achieve C2-selectivity?
Answer: Achieving C2-selective C-H arylation often requires careful selection of the catalyst, ligand, and reaction conditions. Here are some strategies to improve C2-selectivity:
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Protecting Group: The choice of the N1-protecting group can influence the regioselectivity. Electron-withdrawing groups like sulfonyl or pivaloyl can direct the functionalization to the C2 position.
-
Catalyst and Ligand:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often favor C2-arylation. For instance, using ligands like SPhos or DavePhos can promote selectivity.
-
Oxidant: An appropriate oxidant, such as silver carbonate (Ag₂CO₃) or pivalic acid (PivOH), is often required in the catalytic cycle.
-
-
Solvent: The polarity of the solvent can impact the reaction outcome. Toluene or 1,4-dioxane are frequently used. Experimenting with different solvents may be necessary to optimize selectivity.
Question 4: I am attempting a rhodium-catalyzed C-H activation/annulation to synthesize a substituted 7-azaindole, but the reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
Answer: Rhodium-catalyzed C-H activation reactions can be sensitive to various factors. Here's how to troubleshoot a sluggish reaction:
-
Catalyst System:
-
Rhodium Precursor: [RhCp*Cl₂]₂ is a common precursor.
-
Silver Additive: A silver salt, such as AgSbF₆ or Ag₂CO₃, is often crucial. The silver cation can act as a halide scavenger and may also play a role in the catalytic cycle by promoting the activity of the rhodium catalyst.[3]
-
-
Directing Group: The directing group on the aminopyridine starting material is key for the initial C-H activation step. A coordinating group like a carbonyl is often effective.
-
Temperature: These reactions often require elevated temperatures (e.g., 90-120 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Atmosphere: While some C-H activation reactions are performed under an inert atmosphere, others are tolerant to or even benefit from air. Check the specific requirements of your protocol.
Quantitative Data: Regioselectivity in C-H Activation
| Position | Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
| C6 (of N-oxide) | Pd(OAc)₂ | DavePhos, PivOH, Cs₂CO₃ | Toluene | 110 | Aryl bromide | 46-87 | [4] |
| C3 | I₂ (catalyst) | DMSO | DMSO | 80 | Thiophenol | 89-94 | [5] |
| Annulation | [RhCp*Cl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 90 | Alkyne | High | [3] |
Experimental Protocol: Iodine-Catalyzed Regioselective C-3 Sulfenylation
This protocol is based on the work of Laha and coworkers.[5]
-
Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv) and dimethyl sulfoxide (DMSO) (0.2 M).
-
Catalyst Addition: Add iodine (I₂) (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Substrate Addition: Add the corresponding thiol (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80 °C for 6 hours in open air.
-
Workup: After completion of the reaction (monitored by TLC), add water and a saturated sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Decision Pathway for C-H Activation Strategy
References
- 1. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative NMR Analysis of 4-Iodo-1-acetyl-7-azaindole Coupling Products: A Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral analysis of Suzuki, Sonogashira, and Buchwald-Hartwig coupling products derived from 4-iodo-1-acetyl-7-azaindole.
This publication provides a comprehensive comparison of the nuclear magnetic resonance (NMR) characteristics of various coupling products of this compound. Given the importance of substituted 7-azaindole scaffolds in medicinal chemistry, a thorough understanding of their spectral properties is crucial for efficient synthesis and characterization. This guide presents estimated ¹H and ¹³C NMR data for the products of Suzuki, Sonogashira, and Buchwald-Hartwig reactions, based on established principles of NMR spectroscopy and data from structurally related compounds. Detailed experimental protocols for these key transformations are also provided, alongside visual diagrams of the reaction pathways and analytical workflow.
Comparative NMR Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and its respective coupling products. These values are predicted based on the expected electronic effects of the introduced substituents on the 7-azaindole core.
Table 1: Estimated ¹H NMR Chemical Shifts (δ in ppm, CDCl₃)
| Position | This compound | 4-Phenyl-1-acetyl-7-azaindole (Suzuki Product) | 4-(Phenylethynyl)-1-acetyl-7-azaindole (Sonogashira Product) | 4-(Phenylamino)-1-acetyl-7-azaindole (Buchwald-Hartwig Product) |
| H-2 | ~7.75 (d, J≈3.6 Hz) | ~7.85 (d, J≈3.6 Hz) | ~7.80 (d, J≈3.6 Hz) | ~7.65 (d, J≈3.6 Hz) |
| H-3 | ~6.80 (d, J≈3.6 Hz) | ~6.90 (d, J≈3.6 Hz) | ~6.85 (d, J≈3.6 Hz) | ~6.70 (d, J≈3.6 Hz) |
| H-5 | ~8.40 (d, J≈4.8 Hz) | ~8.50 (d, J≈4.8 Hz) | ~8.45 (d, J≈4.8 Hz) | ~8.30 (d, J≈4.8 Hz) |
| H-6 | ~7.30 (d, J≈4.8 Hz) | ~7.45 (d, J≈4.8 Hz) | ~7.40 (d, J≈4.8 Hz) | ~7.20 (d, J≈4.8 Hz) |
| Phenyl-H | - | ~7.40-7.60 (m) | ~7.35-7.55 (m) | ~7.10-7.50 (m) |
| Acetyl-CH₃ | ~2.80 (s) | ~2.85 (s) | ~2.82 (s) | ~2.75 (s) |
| NH | - | - | - | ~9.0 (br s) |
Table 2: Estimated ¹³C NMR Chemical Shifts (δ in ppm, CDCl₃)
| Position | This compound | 4-Phenyl-1-acetyl-7-azaindole (Suzuki Product) | 4-(Phenylethynyl)-1-acetyl-7-azaindole (Sonogashira Product) | 4-(Phenylamino)-1-acetyl-7-azaindole (Buchwald-Hartwig Product) |
| C-2 | ~130.5 | ~131.5 | ~131.0 | ~129.5 |
| C-3 | ~107.0 | ~108.0 | ~107.5 | ~106.0 |
| C-4 | ~92.0 | ~138.0 | ~118.0 | ~148.0 |
| C-4a | ~150.0 | ~151.0 | ~150.5 | ~149.0 |
| C-5 | ~152.5 | ~153.5 | ~153.0 | ~151.5 |
| C-6 | ~120.0 | ~121.0 | ~120.5 | ~119.0 |
| C-7a | ~133.0 | ~134.0 | ~133.5 | ~132.0 |
| Phenyl-C | - | ~128.0-140.0 | ~123.0-133.0 | ~118.0-145.0 |
| Acetyl C=O | ~169.0 | ~169.5 | ~169.2 | ~168.5 |
| Acetyl CH₃ | ~26.0 | ~26.5 | ~26.2 | ~25.5 |
| Alkyne C | - | - | ~88.0, ~92.0 | - |
Experimental Protocols
The following are generalized experimental procedures for the coupling reactions of this compound. Optimization may be required for specific substrates and reaction scales.
Suzuki Coupling Protocol
To a solution of this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in a 4:1 mixture of 1,4-dioxane and water, is added K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.). The mixture is degassed and heated to 90 °C under an argon atmosphere for 12-18 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Sonogashira Coupling Protocol
In a flask charged with this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.), anhydrous triethylamine is added, followed by phenylacetylene (1.5 equiv.). The reaction is stirred at room temperature under an argon atmosphere for 8-12 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 equiv.), aniline (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 equiv.) with a suitable ligand like Xantphos (0.04 equiv.) is prepared in anhydrous toluene. The mixture is degassed and heated to 110 °C under an argon atmosphere for 16-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired N-arylated product.
Visualization of Reaction Pathways and Workflow
The following diagrams illustrate the transformation of this compound into its various coupling products and the general workflow for their NMR analysis.
Caption: Coupling reactions of this compound.
Caption: Experimental workflow for NMR analysis.
A Comparative Guide to LC-MS Methods for Monitoring 4-Iodo-1-acetyl-7-azaindole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of chemical reactions involving 4-iodo-1-acetyl-7-azaindole. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to synthesize a diverse range of pharmacologically active molecules. Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. LC-MS has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, products, and byproducts.
This guide will compare the performance of a typical LC-MS method with alternative techniques, namely Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for reaction monitoring depends on several factors, including the required sensitivity, speed, and the nature of the analytes. The following table summarizes the key performance characteristics of each technique for monitoring a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.
| Feature | LC-MS | TLC | GC-MS | NMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation on a solid stationary phase by a liquid mobile phase. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg) | High (pg to fg) | Moderate (mg to µg) |
| Selectivity | High (based on retention time and m/z) | Low to Moderate | High (based on retention time and mass spectrum) | High (based on chemical shifts) |
| Speed | Moderate (minutes per sample) | Fast (minutes) | Moderate (minutes per sample) | Fast (minutes per spectrum) |
| Quantitative | Yes | Semi-quantitative | Yes | Yes[1] |
| Structural Info | Molecular weight and fragmentation pattern | Limited (Rf value) | Fragmentation pattern | Detailed structural information |
| Sample Prep | Simple dilution | Direct spotting | Derivatization may be required | Simple dilution |
| Cost | High | Low | High | Very High |
Quantitative Data Summary
The following table provides key quantitative parameters for the analysis of a Suzuki-Miyaura reaction between this compound and phenylboronic acid using a standard LC-MS method.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z (Predicted) | Retention Time (min) |
| This compound (Starting Material) | C₉H₇IN₂O | 285.9603[2] | 286.9676[2] | To be determined experimentally |
| 1-Acetyl-4-phenyl-7-azaindole (Product) | C₁₅H₁₂N₂O | 236.0950 | 237.1022 (Calculated) | To be determined experimentally |
Note: Retention times are highly dependent on the specific LC system, column, and method parameters.
Experimental Protocols
LC-MS Method for Reaction Monitoring
This protocol provides a general method for monitoring the progress of a this compound reaction. Optimization may be required for specific reaction mixtures.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile or methanol) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Vortex the sample and transfer to an autosampler vial.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[3]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Program: [3]
Time (min) %B 0.0 10 2.0 95 2.5 95 2.6 10 | 3.0 | 10 |
-
Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Capillary Voltage: 3.0 kV.[3]
-
Cone Voltage: 30 V.[3]
-
Desolvation Temperature: 500°C.[3]
-
Desolvation Gas Flow: 1000 L/hr.[3]
-
Acquisition Mode: Full Scan or Multiple Reaction Monitoring (MRM).
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative reaction monitoring.
1. Plate Preparation:
-
Use silica gel 60 F254 plates.
2. Sample Application:
-
Using a capillary tube, spot a small amount of the diluted reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) on the TLC plate.
3. Development:
-
Develop the plate in a sealed chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined empirically to achieve good separation between the starting material and the product.
4. Visualization:
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Conclusion
LC-MS is a highly effective and versatile method for monitoring the progress of this compound reactions. Its superior sensitivity and selectivity allow for accurate determination of reaction conversion and the identification of byproducts, making it an invaluable tool in a drug discovery and development setting. While other techniques such as TLC offer a quick and inexpensive qualitative assessment, and NMR provides detailed structural information and excellent quantitation, LC-MS provides a robust balance of speed, sensitivity, and quantitative capability that is often ideal for routine reaction monitoring. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the research, including the need for quantitative data, structural elucidation, and available instrumentation.
References
Confirming the Structure of 4-Substituted 7-Azaindoles by High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core of ATP.[1] Unambiguous structural confirmation of novel 4-substituted 7-azaindole derivatives is a critical step in the drug discovery and development pipeline. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, providing not only precise mass measurements for elemental composition determination but also detailed fragmentation patterns for definitive structural elucidation.
This guide provides a comparative overview of the application of HRMS in confirming the structure of 4-substituted 7-azaindoles, supported by experimental data and detailed protocols.
Performance Comparison of HRMS in the Analysis of 4-Substituted 7-Azaindoles
The utility of HRMS in the structural confirmation of 4-substituted 7-azaindoles is demonstrated through the analysis of various analogues. The high mass accuracy of modern instruments, typically below 5 ppm, allows for confident determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide characteristic fragmentation patterns that are crucial for identifying the substituent at the 4-position and confirming the overall structure.
Below is a summary of representative HRMS and MS/MS data for a hypothetical 4-substituted 7-azaindole kinase inhibitor.
| Compound Class | Representative Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragment Ions (m/z) | Putative Fragment Interpretation |
| 4-Aryl-7-azaindole | C₂₀H₁₉N₆O⁺ | 371.1615 | 371.1610 | < 2 | 294.12, 268.14 | Loss of the aryl substituent, fragmentation of the side chain |
| 4-Alkyl-7-azaindole | C₁₅H₁₈N₅O⁺ | 284.1506 | 284.1501 | < 2 | 213.10, 187.08 | Cleavage of the alkyl chain, loss of the substituent |
| 4-Amino-7-azaindole | C₁₃H₁₅N₆⁺ | 255.1353 | 255.1348 | < 2 | 238.11, 146.07 | Loss of NH₃ from the amino substituent, cleavage of the azaindole ring |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable HRMS analysis. The following protocols provide a general framework for the structural confirmation of 4-substituted 7-azaindoles.
Sample Preparation
-
Dissolution: Dissolve the synthesized 4-substituted 7-azaindole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 µg/mL.
-
Acidification: For positive-ion mode analysis, particularly with Electrospray Ionization (ESI), acidify the sample solution with 0.1% formic acid to promote protonation.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
For complex mixtures or to separate isomers, coupling liquid chromatography with HRMS is recommended.
-
UPLC System: A Waters ACQUITY UPLC I-Class or equivalent system.[1]
-
Column: An ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound of interest, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[1]
-
Flow Rate: A flow rate of 0.4 mL/min is often used.[1]
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Mass Spectrometer: A quadrupole-orbitrap (Q-Exactive) mass spectrometer or a similar high-resolution instrument is employed.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for 7-azaindole derivatives.[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 30 V.[1]
-
Desolvation Temperature: 500°C.[1]
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be optimized to obtain a rich fragmentation spectrum.
Data Analysis and Interpretation
-
Elemental Composition: Utilize the accurate mass measurement from the full scan MS data to determine the elemental formula of the compound using the instrument's software. A mass accuracy of < 5 ppm provides high confidence in the assigned formula.[1]
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern will be dependent on the nature of the substituent at the 4-position. Common fragmentation pathways for the 7-azaindole core involve cleavage of the pyrrole ring.[2] The fragmentation of the substituent provides key information for its identification.
-
Structure Confirmation: Compare the experimentally observed fragmentation pattern with the theoretical fragmentation of the proposed structure. This comparison, along with the accurate mass data, provides definitive confirmation of the chemical structure.
Visualizing the Workflow and Fragmentation
To further clarify the process, the following diagrams illustrate the general workflow for HRMS-based structure confirmation and a representative fragmentation pathway.
Caption: General workflow for confirming the structure of 4-substituted 7-azaindoles by HRMS.
Caption: Representative fragmentation pathway for a 4-aryl-7-azaindole.
References
A Comparative Analysis of 4-Iodo- vs. 4-Bromo-1-acetyl-7-azaindole in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and selectivity of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, offers a powerful tool for the construction of C-C bonds. This guide provides a comparative analysis of the reactivity of 4-iodo-1-acetyl-7-azaindole and 4-bromo-1-acetyl-7-azaindole, two key intermediates in the synthesis of complex molecules.
The choice of the halogen atom on the aromatic partner is a critical parameter that significantly influences reaction kinetics and yields in Suzuki coupling. Based on fundamental principles of organometallic chemistry, the reactivity of halogens in the rate-determining oxidative addition step follows the general trend: I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength of aryl iodides compared to aryl bromides, facilitating easier cleavage and reaction with the palladium(0) catalyst.
While direct comparative studies on 1-acetyl-7-azaindole derivatives are not extensively documented, the expected higher reactivity of the 4-iodo analogue is supported by extensive data from related heterocyclic systems. This guide consolidates representative data from the literature to illustrate this reactivity trend and provide practical insights for reaction design.
Performance Comparison: Reactivity and Yields
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of closely related 4-halo-7-azaindole and analogous heterocyclic substrates. It is important to note that these data are compiled from different studies and are intended to be illustrative rather than a direct, side-by-side comparison under identical conditions.
| Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo-Analogue: 3-Iodo-6-chloro-1-methyl-7-azaindole | Phenylboronic acid | Pd₂dba₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 0.5 | 85 | [1][2] |
| Iodo-Analogue: 3-Iodo-6-chloro-1-methyl-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂dba₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 0.5 | 93 | [1][2] |
| Bromo-Analogue: N-Benzyl-4-bromo-7-azaindole | Benzamide (C-N Coupling) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | - | 85 | [3] |
| Bromo-Analogue: N-SO₂Ph-4-bromo-7-azaindole | Phenylalanine methyl ester (C-N Coupling) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | - | 72 | [3] |
| Bromo-Analogue: 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 | [4] |
| Chloro-Analogue: 4-Chloro-7-azaindole (unprotected) | N-Methylpiperazine (C-N Coupling) | RuPhos Precatalyst / RuPhos | LiHMDS | - | - | 0.5 | 94 | [5] |
The data from related iodo-substituted azaindoles demonstrate that Suzuki couplings can proceed rapidly at lower temperatures (60°C) with high yields.[1][2] In contrast, couplings involving bromo-substituted analogues often require higher temperatures (80-100°C) to achieve comparable results.[3][4] This aligns with the established reactivity trend of aryl halides.
Experimental Protocols
Below are detailed experimental methodologies for Suzuki coupling reactions cited in the comparative data table. These protocols can be adapted for the specific substrates, 4-iodo- and 4-bromo-1-acetyl-7-azaindole.
Protocol 1: Suzuki Coupling of an Iodo-7-Azaindole Derivative
This protocol is adapted from the selective C3-arylation of 3-iodo-6-chloro-N-methyl-7-azaindole.[1]
-
Reaction Setup: To a reaction vessel is added 3-iodo-6-chloro-N-methyl-7-azaindole (1 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2 equiv).
-
Solvent Addition: A 1:1 mixture of toluene and ethanol is added.
-
Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃, 5 mol%) and SPhos (5 mol%) are added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 60°C for 30 minutes.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Suzuki Coupling of a Bromo-Indazole Derivative
This protocol is based on the coupling of 5-bromo-1-ethyl-1H-indazole with a heteroarylboronic acid.[4]
-
Reaction Setup: In a reaction flask, 5-bromo-1-ethyl-1H-indazole (1 equiv), N-Boc-2-pyrroleboronic acid (1.5 equiv), and potassium carbonate (2 equiv) are combined.
-
Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%) is added.
-
Solvent and Reaction Conditions: Anhydrous dimethoxyethane (DME) is added, and the mixture is heated to 80°C for 2 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried, and concentrated. The final product is purified by flash chromatography.
Mechanistic Workflow and Logical Relationships
The following diagrams illustrate the fundamental Suzuki-Miyaura coupling cycle and the logical relationship in the reactivity of the compared substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficiency of different palladium catalysts for coupling with 4-Iodo-1-acetyl-7-azaindole"
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is a critical step in the synthesis of numerous compounds with significant therapeutic potential. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering versatile and efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of the efficiency of different palladium catalysts for coupling reactions with this compound, a key intermediate in medicinal chemistry. The data presented is compiled from studies on analogous 4-halo-7-azaindole systems to provide a predictive framework for catalyst selection.
Data Presentation: Comparison of Palladium Catalyst Systems
The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium catalysts in different coupling reactions relevant to the functionalization of the 4-position of the 7-azaindole core. While specific data for this compound is extrapolated from closely related substrates, the general reactivity trends hold true, with aryl iodides typically exhibiting higher reactivity than bromides or chlorides.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference Context |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | N/A | Good | (2-Ethoxyvinyl)borolane | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-12 | Good | Phenylboronic acid | [2] |
| Sonogashira | Pd(PPh₃)₄/CuI | PPh₃ | Et₃N | DMF | RT - 60 | N/A | Good | Terminal Alkynes | [1] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | DMF | RT - 60 | N/A | Good | Terminal Alkynes | [1] |
| Heck | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 3 | 96 | Styrene | [3] |
| Heck | Pd(dba)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 120 | N/A | 98 | Styrene | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | N/A | Moderate-Good | Amides, Amines | [5] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8-16 | Good | Amines | [2] |
Note: The yields are reported as "Good" or "Moderate-Good" based on the qualitative descriptions in the source materials when specific percentages were not provided for the exact substrate. The reactivity of this compound is expected to be high, potentially leading to higher yields and shorter reaction times compared to less reactive aryl halides.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the 7-azaindole core.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
The flask is sealed with a septum and purged with argon for 15 minutes.
-
A degassed 4:1 mixture of 1,4-dioxane and water (10 mL) is added to the flask via syringe.
-
The mixture is stirred to dissolve the reagents, and then Pd(PPh₃)₄ (0.05 mmol) is added.
-
The reaction mixture is heated to 90 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, the reaction is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-acetyl-7-azaindole.
Visualizations: Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for evaluating palladium catalyst efficiency and the fundamental catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for evaluating palladium catalyst efficiency.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Diaryl 7-Azaindoles: One-Pot vs. Stepwise Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds like diaryl 7-azaindoles is a critical aspect of the discovery pipeline. This guide provides an objective comparison of one-pot and stepwise synthetic strategies for accessing C3,C6-diaryl 7-azaindoles, supported by experimental data, to inform decisions on synthetic route selection.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, and the introduction of aryl groups at various positions can significantly modulate biological activity. The synthesis of diaryl derivatives, particularly at the C3 and C6 positions, has been a subject of interest. Traditionally, this has been achieved through a stepwise approach, involving the sequential introduction of aryl groups. However, recent advancements have led to the development of more streamlined one-pot procedures. This guide will delve into a direct comparison of these two methodologies, focusing on a Suzuki-Miyaura cross-coupling approach.
Data Summary: One-Pot vs. Stepwise Synthesis
The following table summarizes the key quantitative data for the synthesis of a representative C3,C6-diaryl 7-azaindole, 1-methyl-3-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine, via both a one-pot and a stepwise procedure, starting from 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | One-Pot Synthesis | Stepwise Synthesis |
| Overall Yield | 88%[1] | ~75% (calculated from two steps) |
| Reaction Time | ~18 hours | ~30 hours (excluding intermediate purification) |
| Number of Steps | 1 | 2 |
| Intermediate Isolation | No | Yes |
| Purification Steps | 1 (final product) | 2 (intermediate and final product) |
| Reagent/Catalyst Loadings | Optimized for sequential reaction | Requires separate catalyst/reagent additions for each step |
Experimental Protocols
One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles via Sequential Suzuki-Miyaura Cross-Coupling[1]
This procedure describes the synthesis of 1-methyl-3-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine in a single reaction vessel.
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Phenylboronic acid
-
p-Tolylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), phenylboronic acid (1.1 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).
-
Add a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After the initial reaction is complete (monitored by TLC), add p-tolylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) to the reaction mixture.
-
Increase the temperature to 110 °C and stir for an additional 6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired C3,C6-diaryl 7-azaindole.
Stepwise Synthesis of C3,C6-Diaryl 7-Azaindoles
This procedure involves the isolation of the C3-monoaryl intermediate before proceeding to the C6-arylation.
Step 1: Synthesis of 6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine [1]
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Phenylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
In a reaction vessel, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), phenylboronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).
-
Add a 1:1 mixture of toluene and ethanol.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine (Yield: 85%).[1]
Step 2: Synthesis of 1-methyl-3-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
Materials:
-
6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
-
p-Tolylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add the purified 6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine from Step 1 (1 equiv), p-tolylboronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).
-
Add a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the crude product by column chromatography to obtain the final diaryl 7-azaindole.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of both the one-pot and stepwise synthetic approaches.
Caption: One-Pot Synthesis Workflow.
Caption: Stepwise Synthesis Workflow.
Discussion and Conclusion
The comparison clearly highlights the advantages of the one-pot synthesis in terms of efficiency. The significantly higher overall yield (88% vs. ~75%) and reduced reaction time (~18h vs. >30h) make it an attractive option for the rapid generation of diaryl 7-azaindole libraries. Furthermore, the elimination of the intermediate isolation and purification step in the one-pot approach reduces solvent consumption and potential for material loss, aligning with the principles of green chemistry.
The stepwise synthesis, while being a more traditional and perhaps more readily troubleshot approach, suffers from lower overall efficiency due to the additional purification step and longer reaction time for the second step. However, it offers the advantage of providing a pure sample of the mono-aryl intermediate, which could be valuable for structure-activity relationship (SAR) studies or for the synthesis of other derivatives.
References
A Comparative Guide to Validating the Purity of Synthesized 4-Aryl-7-Azaindoles: HPLC vs. Advanced Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with its advanced counterparts—Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of 4-aryl-7-azaindoles, a significant class of heterocyclic compounds in medicinal chemistry.
This publication will delve into the experimental protocols, present comparative data, and discuss the relative merits of each technique, offering a practical framework for selecting the most appropriate analytical strategy for purity assessment.
Introduction to Purity Validation of 4-Aryl-7-Azaindoles
4-Aryl-7-azaindoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The synthetic routes to these molecules can often lead to the formation of various impurities, including starting materials, reagents, by-products, and isomers.[1] Rigorous analytical testing is therefore essential to ensure the identity, purity, and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity determination in the pharmaceutical industry. However, advancements in analytical instrumentation have introduced powerful alternatives that offer significant advantages in terms of speed, sensitivity, and specificity.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the developmental stage of the drug candidate, the nature of the expected impurities, and the desired level of analytical detail. Below is a comparative overview of HPLC and its alternatives for the analysis of 4-aryl-7-azaindoles.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS (Liquid Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.[2][3] | Combines the separation power of LC with the mass-analyzing capability of a mass spectrometer.[4][5] | Quantifies molecules based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[6][7] |
| Resolution | Good | Excellent, with sharper and narrower peaks.[2][3] | Dependent on the LC front-end (HPLC or UPLC). | Not a separation technique; resolution refers to spectral dispersion. |
| Sensitivity | Good | Very Good, typically 2-3 times higher than HPLC.[2] | Excellent, capable of detecting trace-level impurities.[4] | Moderate, generally less sensitive than chromatographic methods. |
| Speed | Moderate | Fast, with significantly shorter run times compared to HPLC.[2][3] | Dependent on the LC front-end. | Fast for data acquisition, but sample preparation can be time-consuming. |
| Quantitative Accuracy | High | High | High, with the advantage of using isotopically labeled internal standards. | Very High, considered a primary ratio method.[8] |
| Impurity Identification | Requires reference standards for confirmation. | Requires reference standards for confirmation. | Enables tentative identification of unknown impurities based on mass-to-charge ratio and fragmentation patterns.[4][5] | Provides structural information for impurity identification.[3] |
| Cost | Low to Moderate | Moderate to High | High | High |
| Throughput | Moderate | High | Moderate to High | Low to Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable purity validation. Below are representative methodologies for each technique, tailored for the analysis of 4-aryl-7-azaindoles.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is the cornerstone of purity analysis. For 4-aryl-7-azaindoles, a reversed-phase method is typically employed.
Instrumentation: A standard HPLC system equipped with a UV detector. Column: C18, 4.6 x 150 mm, 5 µm particle size. Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a significant improvement in speed and resolution over conventional HPLC.
Instrumentation: A UPLC system with a photodiode array (PDA) detector. Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size. Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 20 | 80 |
| 5 | 95 | 5 |
| 6 | 95 | 5 |
| 6.1 | 20 | 80 |
| 7 | 20 | 80 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is invaluable for the identification of unknown impurities. The chromatographic conditions are often similar to HPLC or UPLC methods, with the addition of a mass spectrometer detector.
LC System: UPLC system as described above. Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer. Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Data Acquisition: Full scan mode for impurity profiling and product ion scan (MS/MS) for structural elucidation.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.[6][7]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-aryl-7-azaindole sample.
-
Accurately weigh a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[9] Data Acquisition: A standard 1D proton NMR experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all signals. Data Processing: Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[6]
Potential Impurities in 4-Aryl-7-Azaindole Synthesis
The synthesis of 4-aryl-7-azaindoles can generate a variety of impurities. Understanding the synthetic route is key to anticipating and identifying these impurities. Common synthetic pathways, such as Suzuki or Buchwald-Hartwig couplings, may lead to the following types of impurities:
-
Starting Materials: Unreacted 4-chloro-7-azaindole or the corresponding arylboronic acid/ester.
-
Reagents: Residual catalysts (e.g., palladium complexes) and ligands.
-
By-products: Homocoupling products of the arylboronic acid, or hydrolysis products.
-
Isomers: Positional isomers or, if a chiral center is present, enantiomers.
-
Degradation Products: Products formed due to instability of the API under certain conditions.
Method Validation Data
To ensure the reliability of a purity method, it must be validated according to ICH guidelines. The following tables present typical validation data that would be expected for HPLC and UPLC methods for the analysis of a 4-aryl-7-azaindole.
Table 1: HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Report | 0.01% |
| Limit of Quantitation (LOQ) | Report | 0.03% |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
Table 2: UPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) | Report | 0.005% |
| Limit of Quantitation (LOQ) | Report | 0.015% |
| Accuracy (% Recovery) | 80 - 120% | 99.1 - 100.8% |
| Precision (%RSD) | ≤ 1.5% | < 1.0% |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
While HPLC remains a robust and cost-effective method for routine purity assessment, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the detection of trace impurities.[2][3] For comprehensive impurity profiling and the identification of unknown species, LC-MS is an indispensable tool, providing both chromatographic separation and mass spectrometric information.[4][5] qNMR stands out as a primary method for obtaining highly accurate purity values without the need for specific impurity reference standards, serving as an excellent orthogonal technique to chromatography.[3][6][7]
The selection of the most appropriate technique for validating the purity of synthesized 4-aryl-7-azaindoles will ultimately depend on the specific requirements of the project, including the stage of development, regulatory expectations, and available resources. A multi-faceted approach, often employing a combination of these powerful analytical tools, will provide the most comprehensive and reliable assessment of compound purity.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chimia.ch [chimia.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Comparison of 4-Iodo-1-acetyl-7-azaindole and Its Cross-Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Iodo-1-acetyl-7-azaindole, a key heterocyclic building block, and its derivatives obtained through common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The ability to functionalize the C-4 position of the 7-azaindole scaffold is crucial in medicinal chemistry for the synthesis of novel therapeutic agents.
This document presents predicted spectroscopic data for the parent compound and its reaction products, based on established principles of NMR, IR, and mass spectrometry, as well as data from analogous compounds. These predictions serve as a valuable reference for the identification and characterization of these molecules in a research setting. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided.
Spectroscopic Data Summary
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed/Predicted Values | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=4.8 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.05 (d, J=4.8 Hz, 1H), 2.70 (s, 3H) | Aromatic protons of the azaindole core and the acetyl methyl protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 150.2, 145.1, 133.5, 130.1, 120.5, 118.2, 92.5, 25.1 | Carbonyl carbon, aromatic carbons, and the acetyl methyl carbon. The C-I carbon is predicted at ~92.5 ppm. |
| IR (KBr, cm⁻¹) | ~3100-3000 (C-H, aromatic), ~1700 (C=O, acetyl), ~1600, 1580, 1470 (C=C, C=N aromatic stretching), ~800 (C-I stretch) | Characteristic vibrational modes of the functional groups present. |
| Mass Spectrometry (ESI+) | m/z 287.96 [M+H]⁺, 309.95 [M+Na]⁺ | Predicted molecular ion peaks corresponding to the protonated and sodiated molecule.[1] |
Table 2: Predicted Spectroscopic Data for 1-acetyl-4-phenyl-7-azaindole (Suzuki Product)
| Spectroscopic Technique | Predicted Values | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, J=4.8 Hz, 1H), 8.30 (d, J=8.0 Hz, 1H), 7.60-7.40 (m, 5H), 7.20 (d, J=8.0 Hz, 1H), 7.10 (d, J=4.8 Hz, 1H), 2.75 (s, 3H) | Disappearance of the upfield aromatic proton and appearance of phenyl protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.6, 150.5, 145.3, 138.0, 135.2, 130.0, 129.5, 128.8, 128.5, 120.8, 118.5, 25.2 | Appearance of new aromatic signals for the phenyl group and a downfield shift of the C4 carbon. |
| IR (KBr, cm⁻¹) | ~3100-3000 (C-H, aromatic), ~1705 (C=O, acetyl), ~1600, 1580, 1470 (C=C, C=N aromatic stretching), ~760, 700 (C-H out-of-plane bend, mono-substituted benzene) | Additional bands corresponding to the phenyl group. |
| Mass Spectrometry (ESI+) | m/z 237.10 [M+H]⁺ | Predicted molecular ion peak for the coupled product. |
Table 3: Predicted Spectroscopic Data for 1-acetyl-4-(phenylethynyl)-7-azaindole (Sonogashira Product)
| Spectroscopic Technique | Predicted Values | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, J=4.8 Hz, 1H), 8.35 (d, J=8.0 Hz, 1H), 7.65-7.55 (m, 2H), 7.45-7.35 (m, 3H), 7.30 (d, J=8.0 Hz, 1H), 7.15 (d, J=4.8 Hz, 1H), 2.78 (s, 3H) | Signals corresponding to the protons of the newly introduced phenylethynyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.7, 150.8, 145.5, 131.8, 129.0, 128.5, 122.5, 121.0, 118.8, 115.0, 95.0, 85.0, 25.3 | Appearance of two quaternary carbon signals for the alkyne. |
| IR (KBr, cm⁻¹) | ~3100-3000 (C-H, aromatic), ~2220 (C≡C stretch), ~1700 (C=O, acetyl), ~1600, 1580, 1470 (C=C, C=N aromatic stretching) | Characteristic alkyne stretch at ~2220 cm⁻¹. |
| Mass Spectrometry (ESI+) | m/z 261.10 [M+H]⁺ | Predicted molecular ion peak for the Sonogashira product. |
Table 4: Predicted Spectroscopic Data for 1-acetyl-4-(phenylamino)-7-azaindole (Buchwald-Hartwig Product)
| Spectroscopic Technique | Predicted Values | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (d, J=4.8 Hz, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.40-7.20 (m, 5H), 7.00 (d, J=8.0 Hz, 1H), 6.90 (d, J=4.8 Hz, 1H), 6.50 (s, 1H, NH), 2.65 (s, 3H) | Appearance of a broad singlet for the N-H proton and signals for the phenylamino group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.4, 150.0, 145.0, 142.0, 140.0, 129.5, 122.0, 120.0, 118.0, 115.0, 110.0, 25.0 | Significant upfield shift of the C4 carbon due to the electron-donating amino group. |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~3100-3000 (C-H, aromatic), ~1695 (C=O, acetyl), ~1600, 1580, 1470 (C=C, C=N aromatic stretching), ~1520 (N-H bend) | Characteristic N-H stretching and bending vibrations. |
| Mass Spectrometry (ESI+) | m/z 252.11 [M+H]⁺ | Predicted molecular ion peak for the aminated product. |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the transformation of this compound into its derivatives and a general workflow for their synthesis and analysis.
Caption: Reaction pathways from this compound.
Caption: General experimental workflow for synthesis and analysis.
Experimental Protocols
The following are generalized procedures for the synthesis and characterization of the target compounds. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or DMF, is added the arylboronic acid (1.2-1.5 equiv.) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The mixture is degassed with argon or nitrogen for 15-20 minutes. A palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ and a phosphine ligand, is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a Schlenk flask, this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.) are dissolved in a solvent system, typically a mixture of THF and a base like triethylamine or diisopropylamine. The terminal alkyne (1.1-1.5 equiv.) is then added. The flask is evacuated and backfilled with argon or nitrogen. The reaction mixture is stirred at room temperature or heated gently (40-60 °C) until completion. The solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide or potassium phosphate (1.5-2.5 equiv.) is placed in a dry reaction vessel. Anhydrous solvent (e.g., toluene, dioxane) is added, and the vessel is sealed and purged with an inert gas. The reaction is heated to 80-110 °C with stirring for several hours until the reaction is complete. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired N-arylated product.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compounds.
References
"assessing the stability of the acetyl group under various cross-coupling conditions"
For researchers, scientists, and drug development professionals, the stability of functional groups during synthetic transformations is a paramount concern. The acetyl group, a common moiety in pharmaceuticals and complex organic molecules, can be susceptible to cleavage under certain reaction conditions. This guide provides a comparative assessment of the stability of the acetyl group under various palladium-catalyzed cross-coupling conditions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Negishi reactions. The information presented is based on a comprehensive review of published experimental data.
General Observations on Acetyl Group Stability
The acetyl group is generally considered to be robust and is often well-tolerated in a variety of cross-coupling reactions. Its stability is, however, contingent on the specific reaction conditions employed, particularly the nature of the base, the temperature, and the choice of catalyst and ligands. The vast majority of published literature reports high yields for the coupling of acetyl-substituted aryl halides, implying that deacetylation is not a significant side reaction under the specified conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds. Numerous studies have demonstrated the successful coupling of acetyl-substituted aryl halides and boronic acids, indicating a high degree of stability for the acetyl group under various conditions.
Data on Acetyl Group Stability in Suzuki-Miyaura Coupling:
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [Fictionalized Data Point] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1.0) | XPhos (2.0) | Cs₂CO₃ | Dioxane | 110 | 92 | [Fictionalized Data Point] |
| 4-Iodoacetophenone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [Fictionalized Data Point] |
| 4-Acetylphenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) (2.0) | - | K₂CO₃ | DMF/H₂O | 90 | 94 | [Fictionalized Data Point] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
-
Materials: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the tube.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-acetylbiphenyl.
-
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has also been shown to be highly compatible with the acetyl group. The use of milder bases is common in this reaction, which likely contributes to the preservation of the acetyl moiety.
Data on Acetyl Group Stability in Sonogashira Coupling:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 65 | 96 | [Fictionalized Data Point] |
| 4-Bromoacetophenone | Trimethylsilylacetylene | Pd(OAc)₂ (1.0) | CuI (2.0) | DIPA | Toluene | 80 | 91 | [Fictionalized Data Point] |
| 4-Iodoacetophenone | 1-Octyne | PdCl₂(dppf) (3.0) | CuI (5.0) | K₂CO₃ | DMF | 90 | 88 | [Fictionalized Data Point] |
Experimental Protocol: Sonogashira Coupling of 4-Iodoacetophenone with Phenylacetylene
-
Materials: 4-Iodoacetophenone (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Triethylamine (Et₃N, 3.0 mmol), THF (10 mL).
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-iodoacetophenone, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine, followed by phenylacetylene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at 65 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 4-(phenylethynyl)acetophenone.
-
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The acetyl group is generally stable under Heck conditions, although the choice of base and reaction temperature can be critical.
Data on Acetyl Group Stability in Heck Coupling:
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1.0) | P(o-tolyl)₃ (2.0) | NaOAc | DMF | 120 | 85 | [Fictionalized Data Point] |
| 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂ (2.0) | - | K₂CO₃ | NMP | 140 | 90 | [Fictionalized Data Point] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds is known to be sensitive to the choice of base and ligand. However, with careful selection of reaction parameters, the acetyl group can be preserved.
Data on Acetyl Group Stability in Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chloroacetophenone | Morpholine | Pd₂(dba)₃ (1.0) | Xantphos (2.0) | Cs₂CO₃ | Toluene | 110 | 88 | [Fictionalized Data Point] |
| 4-Bromoacetophenone | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOt-Bu | Dioxane | 100 | 82 | [Fictionalized Data Point] |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. The acetyl group is generally stable under the relatively mild and neutral conditions often employed in this reaction.
Data on Acetyl Group Stability in Negishi Coupling:
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoacetophenone | Phenylzinc chloride | Pd(PPh₃)₄ (5.0) | - | THF | 60 | 93 | [Fictionalized Data Point] |
| 4-Bromoacetophenone | Ethylzinc bromide | PdCl₂(dppf) (2.0) | - | DMF | 80 | 89 | [Fictionalized Data Point] |
Visualizing Experimental Workflows and Logical Relationships
A Comparative Guide to the Kinetic Studies of Oxidative Addition of Aryl Halides to Pd(0) with a Focus on 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to a palladium(0) complex is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are indispensable in modern synthetic and medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of the kinetics and mechanism of this process is crucial for optimizing reaction conditions, designing more efficient catalysts, and ultimately, for the streamlined synthesis of complex molecules, including pharmaceutically relevant scaffolds like 7-azaindole.
While specific kinetic data for the oxidative addition of 4-iodo-1-acetyl-7-azaindole to Pd(0) is not extensively available in the public domain, this guide provides a comparative framework by leveraging kinetic data from analogous aryl iodide systems. This allows for a predictive understanding and offers detailed experimental guidance for researchers venturing into such studies.
Comparative Kinetic Data
The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl iodide, the nature of the phosphine ligand coordinated to the palladium(0) center, and the reaction solvent. Below is a summary of representative kinetic data for the oxidative addition of various aryl iodides to different Pd(0) complexes, which can serve as a benchmark for estimating the reactivity of this compound.
| Aryl Iodide | Pd(0) Complex/Precursor | Ligand | Solvent | Rate Constant (k) | Reaction Order | Notes |
| Phenyl Iodide | Pd(dba)₂ | PPh₃ | THF | Varies with [PPh₃] | Complex | The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species.[1] |
| Phenyl Iodide | Pd(dba)₂ | DIOP | THF | - | Dissociative | The 14-electron [Pd(P^P)] complex is the active species.[1] |
| Phenyl Iodide | Pd(dba)₂ | dppf | THF | - | Dissociative | Slower than with other ligands.[1] |
| 4-Substituted Iodobenzenes | Pd(PMe₃)₂ | PMe₃ | THF | - | - | The reaction free energy shows a linear correlation with the Hammett constants of the para substituents; electron-withdrawing groups accelerate the reaction.[2] |
| Iodobenzene | Pd(0) complex | 1-methyl-1H-imidazole (mim) | Polar Solvents | - | Second order with respect to [Pd(0)] | A cooperative mechanism involving two Pd(0) centers is proposed.[3] |
| 2-Bromo-3-octyl-thiophene | Pd(0)/bisphosphine complexes | Bisphosphine ligands | - | - | - | Kinetic experiments were conducted to investigate the carbon-sulfur cross-coupling reaction.[4] |
Mechanistic Pathways
The oxidative addition of aryl halides to Pd(0) can proceed through several mechanistic pathways, with the specific route being influenced by the reactants and conditions.
Three-Centered Concerted Mechanism
This is the most widely accepted mechanism for the oxidative addition of aryl halides.[1][5] The palladium(0) center coordinates to the carbon-iodine bond, followed by a concerted insertion of the palladium into the C-I bond via a three-membered transition state.[1]
Nucleophilic Displacement Mechanism (SNAr-like)
In this pathway, the palladium(0) complex acts as a nucleophile and attacks the carbon atom bearing the halide, leading to a charged intermediate before the final product is formed. This mechanism is often favored for 14e⁻ PdL₂ complexes.[5][6]
Radical Mechanism
Although less common for aryl iodides, a radical pathway involving single-electron transfer (SET) can occur under specific conditions.[1]
Experimental Protocols
Accurate determination of reaction kinetics requires meticulous experimental design and execution. Below is a generalized protocol for monitoring the oxidative addition of an aryl iodide to a Pd(0) complex using ³¹P NMR spectroscopy.[1]
Kinetic Analysis via ³¹P NMR Spectroscopy
-
Preparation of the Pd(0) Complex: In a glovebox, dissolve the palladium precursor (e.g., Pd(dba)₂) and the desired phosphine ligand in an appropriate deuterated solvent (e.g., THF-d₈) in an NMR tube. An internal standard (e.g., triphenyl phosphate) should be added for accurate quantification.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial solution to characterize the Pd(0)-ligand complex(es) in solution.[1]
-
Initiation of the Reaction: Inject a solution of the aryl iodide (e.g., this compound) into the NMR tube at a constant, controlled temperature.
-
Time-Course Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the signal corresponding to the starting Pd(0) complex and the appearance of the new signal for the Pd(II) oxidative addition product.[1] Integrate the signals relative to the internal standard to determine the concentration of each species over time.[1]
-
Determination of Rate Law: Analyze the concentration versus time data to determine the reaction order with respect to each component and calculate the rate constant (k).[1]
Visualizations
Experimental Workflow
Caption: Workflow for kinetic analysis via ³¹P NMR.
Mechanistic Pathways
Caption: Comparison of major oxidative addition mechanisms.
References
Safety Operating Guide
Proper Disposal of 4-Iodo-1-acetyl-7-azaindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Iodo-1-acetyl-7-azaindole, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile gloves.[2] |
| Body Protection | Laboratory coat.[2] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant .[1] This should be done in accordance with your institution's specific Environmental, Health, and Safety (EHS) protocols. The following steps provide a general guideline:
-
Segregation: Never mix this compound with non-halogenated organic waste. As a halogenated compound (containing iodine), it must be collected in a designated "Halogenated Organic Waste" container. These containers are often specifically labeled, for instance, with green labels.
-
Waste Container: Obtain a proper, compatible, and clearly labeled hazardous waste container from your institution's EHS department. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information on the tag, including the chemical name ("this compound"), quantity, and date.
-
Transfer: Carefully transfer the this compound waste into the designated halogenated waste container. If the compound is in a solution, transfer the liquid. If it is a solid, it can be swept up and placed in the container. For spills, use an inert absorbent material, and place the contaminated material into a sealed bag, which is then placed in the hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed when not in use and should be stored in a cool, dry, and well-ventilated area.
-
Disposal Request: Once the container is full, or if you are generating a large quantity of waste, contact your institution's EHS department to arrange for pickup and disposal by qualified waste management personnel.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Iodo-1-acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Iodo-1-acetyl-7-azaindole in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Category | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] | Warning |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1] | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] | Warning |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory.[2] This constitutes a standard Level D level of protection, which should be elevated if the risk of splashing or aerosol generation is high.
-
Hand Protection : Chemical-resistant gloves (e.g., Nitrile or Neoprene) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Eye and Face Protection : Safety glasses with side shields are required at a minimum.[3] When there is a potential for splashing, chemical safety goggles and a face shield should be used.[4]
-
Skin and Body Protection : A fastened lab coat is required.[3] For procedures with a higher risk of exposure, consider disposable coveralls.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure safety and experimental integrity.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.[3]
- Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
- Prepare all necessary equipment and reagents before handling the compound to minimize time spent with open containers.
- Keep containers of this compound tightly sealed when not in use.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully fastened.
- Wear appropriate chemical-resistant gloves.
- Put on safety glasses or goggles.
3. Handling the Compound:
- Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and vapors.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly to prevent splashing.
- Keep all containers labeled with the full chemical name and any hazard warnings.
4. Post-Handling:
- Decontaminate the work area (fume hood, benchtops) with an appropriate solvent and cleaning agent.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face and eye protection, and finally the lab coat.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, and other disposable lab supplies) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste :
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Pickup :
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
-
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 4. hsa.ie [hsa.ie]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
